Product packaging for (2-Hydroxypyridin-3-yl)(phenyl)methanone(Cat. No.:CAS No. 27039-12-9)

(2-Hydroxypyridin-3-yl)(phenyl)methanone

Cat. No.: B1270893
CAS No.: 27039-12-9
M. Wt: 199.2 g/mol
InChI Key: LEXQPRKPXBSYRS-UHFFFAOYSA-N
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Description

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B1270893 (2-Hydroxypyridin-3-yl)(phenyl)methanone CAS No. 27039-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzoyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11(9-5-2-1-3-6-9)10-7-4-8-13-12(10)15/h1-8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXQPRKPXBSYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355810
Record name (2-hydroxypyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27039-12-9
Record name (2-hydroxypyridin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of (2-Hydroxypyridin-3-yl)(phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2-hydroxypyridin-3-yl)(phenyl)methanone. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and spectroscopic data from analogous structures to present a robust framework for its characterization. The guide covers the critical aspect of tautomerism, predicted spectroscopic data (NMR, IR, MS), a plausible synthetic protocol, and detailed experimental methodologies. All quantitative data is summarized in clear, tabular formats, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Molecular Structure and Tautomerism

This compound is a heterocyclic ketone with the chemical formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . A crucial aspect of its structure is the existence of a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. This equilibrium is highly dependent on the solvent environment.[1][2] Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents, through hydrogen bonding, stabilize the 2-pyridone tautomer.[1][3] This phenomenon is critical for the correct interpretation of spectroscopic data, as the observed spectrum may represent one tautomer or a mixture of both.

tautomerism cluster_hydroxypyridine 2-Hydroxypyridine Tautomer cluster_pyridone 2-Pyridone Tautomer hydroxypyridine C₁₂H₉NO₂ (enol-imine form) pyridone C₁₂H₉NO₂ (keto-amide form) hydroxypyridine->pyridone Polar Solvent pyridone->hydroxypyridine Non-polar Solvent synthesis_workflow start 2-Amino-3-benzoylpyridine diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization hydrolysis Hydrolysis (Warming) diazotization->hydrolysis workup Neutralization & Extraction hydrolysis->workup purification Column Chromatography / Recrystallization workup->purification end This compound purification->end elucidation_workflow synthesis Synthesis & Purification ms Mass Spectrometry (Confirm Molecular Weight) synthesis->ms ir IR Spectroscopy (Identify Key Functional Groups) synthesis->ir nmr ¹H & ¹³C NMR (Determine Connectivity & Tautomeric Form) synthesis->nmr structure Structure Confirmed ms->structure ir->structure nmr->structure

References

An In-depth Technical Guide on the Physicochemical Properties of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxypyridin-3-yl)(phenyl)methanone, a heterocyclic ketone, belongs to the 2-pyridone class of compounds. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of related compounds. Due to the limited availability of direct experimental data for this specific molecule, some properties are predicted or inferred from closely related analogs. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving pyridinone scaffolds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for designing experimental studies. The data, both experimental and predicted, are summarized in the table below.

PropertyValueSourceNotes
Molecular Formula C₁₂H₉NO₂--INVALID-LINK--[1]-
Molecular Weight 199.21 g/mol --INVALID-LINK--[1]-
Melting Point 225-227 °C (for 2-hydroxy-3-phenylpyridine)--INVALID-LINK--[2]This is an experimental value for a closely related structural isomer and can be considered an estimate for the target compound.
Boiling Point 417.1 ± 38.0 °C--INVALID-LINK--[2]This is a predicted value for the closely related structural isomer, 2-hydroxy-3-phenylpyridine.
pKa 11.80 ± 0.10--INVALID-LINK--[2]This is a predicted value for the acidic proton of the hydroxyl group on the pyridine ring of the related compound 2-hydroxy-3-phenylpyridine. The pKa of 3-hydroxypyridin-4-ones can be predicted with high accuracy using computational methods[3][4].
LogP Predicted values for related compounds vary-The LogP for 3-benzoylpyridine is 1.9, while for (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone it is 3.3[5]. This suggests the LogP of the target compound is likely to be in a similar range.
Water Solubility Not experimentally determined-Based on the presence of both polar (hydroxyl, ketone, pyridine nitrogen) and nonpolar (phenyl ring) groups, moderate solubility in water can be anticipated. The parent compound, 2-pyridone, is soluble in water[6].
Tautomerism Exists in tautomeric equilibrium--INVALID-LINK--, --INVALID-LINK--[1][6]The compound can exist as both the 2-hydroxypyridine and the 2-pyridone tautomer. The equilibrium is solvent-dependent, with polar solvents favoring the 2-pyridone form[1][6].

Experimental Protocols: Synthesis

Proposed Synthesis of this compound

This proposed protocol is based on analogous syntheses of related compounds and may require optimization.

Step 1: Diazotization of 2-Aminonicotinic Acid to form 2-Hydroxynicotinic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminonicotinic acid in an aqueous solution of a strong acid (e.g., sulfuric acid). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, then warm it to room temperature and subsequently heat to induce hydrolysis of the diazonium salt to the hydroxyl group. The evolution of nitrogen gas will be observed.

  • Isolation: Cool the reaction mixture and isolate the precipitated 2-hydroxynicotinic acid by filtration. Wash the solid with cold water and dry under vacuum.

Step 2: Conversion of 2-Hydroxynicotinic Acid to the Acid Chloride

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-hydroxynicotinic acid in an excess of thionyl chloride.

  • Reaction: Gently reflux the mixture until the solid has completely dissolved and the evolution of sulfur dioxide and hydrogen chloride gases has ceased.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxynicotinoyl chloride.

Step 3: Friedel-Crafts Acylation with Benzene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the suspension in an ice bath and slowly add a solution of 2-hydroxynicotinoyl chloride in dry benzene dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion.

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield this compound.

Biological Activities and Potential Applications

Direct studies on the biological activity of this compound are limited. However, the broader class of 3-hydroxypyridine derivatives has been shown to possess a range of biological activities. These compounds are of interest to medicinal chemists due to their structural similarity to endogenous molecules and their ability to interact with various biological targets.

  • CNS Activity: Derivatives of 3-hydroxypyridine have been reported to exhibit a broad spectrum of psychotropic effects, including anti-aggressive and anticonvulsant actions. They have also been shown to have antihypoxic and antiamnestic effects in animal models[3].

  • Enzyme Inhibition: The pyridine ring is a common scaffold in enzyme inhibitors. The structural features of this compound, particularly the hydroxyl and keto groups, suggest potential for interaction with the active sites of various enzymes, such as kinases or metalloenzymes[7].

  • Antiviral and Antimicrobial Potential: Many pyridine derivatives have been investigated for their antiviral and antimicrobial properties[8]. The specific substitution pattern of the target compound could confer activity against various pathogens.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound, as detailed in the experimental protocol section.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Aminonicotinic Acid Diazotization Diazotization & Hydrolysis Start->Diazotization Hydroxynicotinic_Acid 2-Hydroxynicotinic Acid Diazotization->Hydroxynicotinic_Acid Acid_Chloride_Formation Acid Chloride Formation Hydroxynicotinic_Acid->Acid_Chloride_Formation Acyl_Chloride 2-Hydroxynicotinoyl Chloride Acid_Chloride_Formation->Acyl_Chloride Friedel_Crafts Friedel-Crafts Acylation Acyl_Chloride->Friedel_Crafts Crude_Product Crude this compound Friedel_Crafts->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry. This technical guide has summarized its key physicochemical properties, proposed a detailed synthetic protocol, and outlined the known biological activities of related compounds. While there is a need for more direct experimental data on this specific compound, the information provided herein serves as a solid foundation for future research and development efforts.

References

An In-depth Technical Guide on (2-Hydroxypyridin-3-yl)(phenyl)methanone (CAS: 27039-12-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxypyridin-3-yl)(phenyl)methanone, also known as 3-benzoyl-1H-pyridin-2-one, is a heterocyclic ketone belonging to the versatile 2-pyridone class of compounds. The 2-pyridone scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical synthesis, physicochemical characteristics, and potential pharmacological applications. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are presented to facilitate further research and development.

Chemical Identity and Physicochemical Properties

This compound is a molecule of significant interest due to the established biological importance of the 2-pyridone ring system. While specific experimental data for this particular compound is limited in publicly available literature, its fundamental properties can be summarized.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27039-12-9Commercial Suppliers
Molecular Formula C₁₂H₉NO₂Calculated
Molecular Weight 199.21 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Inferred
Melting Point Not reported-
Boiling Point Not reported-
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols (predicted)Inferred

Note: Some properties are predicted based on the general characteristics of similar 2-pyridone derivatives due to the absence of specific experimental data in the cited literature.

Synthesis and Purification

While a direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of substituted 2-pyridones. A potential two-step approach, adapted from the synthesis of related 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, is outlined below.[1]

Proposed Synthetic Pathway

A feasible synthetic route may involve the initial acylation of a suitable 2-hydroxypyridine precursor, followed by any necessary functional group manipulations. A potential starting point could be the Friedel-Crafts acylation of 2-hydroxypyridine, though the electron-rich nature of the ring and the presence of the hydroxyl group can lead to challenges with selectivity and catalyst poisoning.[2]

A more controlled synthesis might involve the construction of the pyridone ring from acyclic precursors.

dot

Synthesis_Pathway A Acyclic Precursors B Ring Formation (e.g., condensation reaction) A->B Reagents C Benzoylated Pyridone Intermediate B->C D Final Modification (e.g., deprotection/aromatization) C->D E This compound D->E

Caption: Proposed general synthetic workflow.

Experimental Protocol: Synthesis of a 3-Acyl-4-hydroxypyridin-2(1H)-one Derivative (Illustrative)

This protocol is adapted from the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones and serves as a representative example of pyridone synthesis.[1]

Step 1: Formation of the Pyridone Ring

  • Dissolve the starting pyrone (1 equivalent) in glacial acetic acid.

  • Add ammonium acetate (4 equivalents).

  • Stir the resulting mixture at 100 °C for 3 hours.

  • After cooling, add excess water to precipitate the product.

  • Filter the precipitate and recrystallize from a suitable solvent like toluene to obtain the pyridone derivative.

Step 2: Debenzylation (if applicable)

  • To a solution of the benzylated pyridone in anhydrous acetonitrile, add sodium iodide (3 equivalents) and trimethylsilyl chloride (3 equivalents) to generate TMSI in situ.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain the final 3-hydroxypyridin-4(1H)-one.

Spectral Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR Aromatic protons of the phenyl group (multiplet, ~7.4-7.8 ppm). Protons of the pyridone ring (multiplets, ~6.0-8.0 ppm). A broad singlet for the N-H proton (>10 ppm). A singlet for the O-H proton (variable).
¹³C NMR Carbonyl carbon (~190-200 ppm). Aromatic and pyridone ring carbons (~100-160 ppm).
IR Spectroscopy C=O stretching (ketone, ~1650-1680 cm⁻¹). C=O stretching (pyridone, ~1630-1660 cm⁻¹). O-H and N-H stretching (broad, ~3000-3400 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹).

Biological Activity and Potential Applications

While no specific biological studies have been published for this compound, the broader class of 2-pyridone derivatives is well-documented for its diverse pharmacological activities. These compounds are known to exhibit:

  • Anticancer Activity: Many 2-pyridone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3][4][5][6][7] Their mechanisms of action are often attributed to the inhibition of key cellular processes, such as cell cycle progression and the induction of apoptosis.

  • Antimicrobial Activity: The 2-pyridone scaffold is also a key component in a number of compounds with antibacterial and antifungal properties.[8][9][10][11][12]

  • Anti-inflammatory Activity: Certain derivatives have shown potential as anti-inflammatory agents.

Given these precedents, this compound is a promising candidate for screening in these therapeutic areas.

Potential Signaling Pathways in Cytotoxicity

Based on the known mechanisms of other cytotoxic agents and related heterocyclic compounds, this compound could potentially induce cell death through various signaling pathways. A generalized schematic of potential apoptosis induction is presented below.

dot

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound B ROS Generation A->B C DNA Damage A->C D Bax/Bak Activation B->D E Bcl-2/Bcl-xL Inhibition C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzoyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyl-2-hydroxypyridine is a heterocyclic compound of interest due to its structural motifs, which are prevalent in medicinal chemistry and materials science. The combination of a pyridine ring, a hydroxyl group, and a benzoyl moiety suggests potential applications as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and ligands for metal catalysis. The 2-hydroxypyridine core exists in tautomeric equilibrium with its corresponding 2-pyridone form, a feature that can influence its chemical reactivity and biological activity. This guide outlines a plausible synthetic pathway and provides predicted analytical data to aid researchers in the synthesis and identification of this target compound.

Proposed Synthetic Pathway

A logical and efficient synthesis of 3-benzoyl-2-hydroxypyridine can be envisioned through a two-step process commencing from the commercially available 2-chloronicotinic acid. This proposed route involves an initial Friedel-Crafts acylation to introduce the benzoyl group, followed by a nucleophilic aromatic substitution to install the hydroxyl group.

The overall proposed reaction scheme is as follows:

Synthesis_of_3-benzoyl-2-hydroxypyridine cluster_step1a cluster_step1b cluster_step2 SOCl2 SOCl₂ 2-chloronicotinoyl_chloride 2-Chloronicotinoyl Chloride 2-chloro-3-benzoylpyridine 2-Chloro-3-benzoylpyridine 2-chloronicotinoyl_chloride->2-chloro-3-benzoylpyridine Step 1b: Friedel-Crafts Acylation Benzene Benzene AlCl3 AlCl₃ 3-benzoyl-2-hydroxypyridine 3-Benzoyl-2-hydroxypyridine 2-chloro-3-benzoylpyridine->3-benzoyl-2-hydroxypyridine Step 2: Nucleophilic Aromatic Substitution NaOH NaOH (aq) 2-chloronicotinic_acid 2-chloronicotinic_acid

Caption: Proposed synthetic workflow for 3-benzoyl-2-hydroxypyridine.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-benzoylpyridine

This step involves the conversion of 2-chloronicotinic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation of benzene.

a) Preparation of 2-Chloronicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 3-5 equivalents) in excess, which also serves as the solvent.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-chloronicotinoyl chloride, a liquid or low-melting solid, is typically used in the next step without further purification.

b) Friedel-Crafts Acylation

  • In a separate three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous benzene (solvent and reactant).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Dissolve the crude 2-chloronicotinoyl chloride from the previous step in a minimal amount of anhydrous benzene and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred benzene/AlCl₃ suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-3-benzoylpyridine by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 3-Benzoyl-2-hydroxypyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group.

  • In a round-bottom flask, dissolve the purified 2-chloro-3-benzoylpyridine (1 equivalent) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 7.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-benzoyl-2-hydroxypyridine by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Predicted Characterization Data

The following table summarizes the predicted characterization data for 3-benzoyl-2-hydroxypyridine. These values are estimated based on the analysis of its structure and comparison with similar known compounds.

Analysis Predicted Data
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 140-150 °C
¹H NMR (400 MHz, DMSO-d₆) δ 11.0-12.0 (br s, 1H, OH), 8.0-8.2 (m, 2H, ortho-benzoyl H), 7.8-7.9 (dd, 1H, H-6 pyridine), 7.6-7.7 (m, 1H, para-benzoyl H), 7.5-7.6 (m, 2H, meta-benzoyl H), 7.4-7.5 (dd, 1H, H-4 pyridine), 6.4-6.5 (t, 1H, H-5 pyridine)
¹³C NMR (100 MHz, DMSO-d₆) δ 195.0 (C=O), 163.0 (C-2 pyridine), 145.0 (C-6 pyridine), 140.0 (C-4 pyridine), 138.0 (ipso-benzoyl C), 133.0 (para-benzoyl C), 129.0 (meta-benzoyl C), 128.5 (ortho-benzoyl C), 120.0 (C-3 pyridine), 108.0 (C-5 pyridine)
IR (KBr, cm⁻¹) 3200-2800 (broad, O-H stretch), 1650 (C=O stretch, ketone), 1600, 1580, 1450 (C=C and C=N aromatic ring stretches)
Mass Spectrometry (ESI+) m/z 200.0657 [M+H]⁺

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical progression of the experimental workflow, from starting materials to the final purified product, including the key processes involved.

Experimental_Workflow start Start: 2-Chloronicotinic Acid step1a Step 1a: Acid Chloride Formation (SOCl₂) start->step1a intermediate1 Intermediate: Crude 2-Chloronicotinoyl Chloride step1a->intermediate1 step1b Step 1b: Friedel-Crafts Acylation (Benzene, AlCl₃) intermediate1->step1b workup1 Workup & Purification (Quenching, Extraction, Chromatography) step1b->workup1 intermediate2 Intermediate: 2-Chloro-3-benzoylpyridine workup1->intermediate2 step2 Step 2: Nucleophilic Substitution (NaOH, Heat) intermediate2->step2 workup2 Workup & Purification (Neutralization, Extraction, Recrystallization) step2->workup2 end_product Final Product: 3-Benzoyl-2-hydroxypyridine workup2->end_product

Caption: Experimental workflow for the synthesis of 3-benzoyl-2-hydroxypyridine.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Aluminum chloride is a water-sensitive and corrosive solid. It should be handled in a dry environment. The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed with caution.

  • Benzene is a known carcinogen and is flammable. Its use should be minimized, and all operations should be conducted in a fume hood.

  • Strong acids and bases (HCl, NaOH) are corrosive and should be handled with care.

Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. A thorough risk assessment should be conducted for all procedures.

Spectroscopic and Synthetic Profile of (2-Hydroxypyridin-3-yl)(phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic ketone with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol . The structure features a phenyl ketone substituent at the 3-position of a 2-hydroxypyridine ring. The presence of the hydroxyl group on the pyridine ring introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium with its 2-pyridone form. The spectroscopic data presented here assumes the predominance of the hydroxypyridine tautomer.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1H-OH
~8.0 - 8.2m2HH-2', H-6' (ortho-protons of phenyl ring)
~7.8 - 7.9dd1HH-6 (pyridine ring)
~7.5 - 7.7m1HH-4' (para-proton of phenyl ring)
~7.4 - 7.5m2HH-3', H-5' (meta-protons of phenyl ring)
~7.2 - 7.3dd1HH-4 (pyridine ring)
~6.3 - 6.4t1HH-5 (pyridine ring)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~195 - 200C=O (ketone)
~160 - 165C-2 (C-OH of pyridine ring)
~145 - 150C-6 (pyridine ring)
~138 - 142C-4 (pyridine ring)
~135 - 138C-1' (ipso-carbon of phenyl ring)
~133 - 136C-4' (phenyl ring)
~128 - 130C-2', C-6' (phenyl ring)
~127 - 129C-3', C-5' (phenyl ring)
~118 - 122C-3 (pyridine ring)
~110 - 115C-5 (pyridine ring)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800BroadO-H stretch (intramolecular hydrogen bonding)
~3060MediumC-H stretch (aromatic)
~1640StrongC=O stretch (ketone, conjugated)
~1600, ~1580, ~1450Medium-StrongC=C and C=N stretches (aromatic rings)
~1250MediumC-O stretch (hydroxyl)
~750, ~700StrongC-H bend (out-of-plane, monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/zRelative IntensityAssignment
199High[M]⁺ (Molecular ion)
122Medium[M - C₆H₅]⁺ (Loss of phenyl group)
105Very Strong[C₆H₅CO]⁺ (Benzoyl cation)
77Strong[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Friedel-Crafts Acylation
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 2-hydroxypyridine (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous DCM (50 mL).

  • Reaction: Add the solution of 2-hydroxypyridine and benzoyl chloride dropwise to the AlCl₃ suspension over 30 minutes with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid (100 mL). Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, acquire 16 scans with a relaxation delay of 1 second. For ¹³C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation: Place a small amount of the purified solid product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into an Electron Ionization (EI) mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet. Acquire the mass spectrum over a range of m/z 50-500.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation and characterization of this compound.

G Synthetic Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Hydroxypyridine + Benzoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, DCM, Reflux) Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR (1H, 13C) Product->NMR IR IR Product->IR MS MS Product->MS

Caption: A flowchart of the synthesis and characterization process.

Spectroscopic Analysis Logic

This diagram outlines the logical progression of spectroscopic analysis from sample to structural confirmation.

G Logical Flow of Spectroscopic Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_interp Interpretation Sample Purified Compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Solid on ATR Sample->IR_Prep MS_Prep Dissolve and Inject Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq NMR_Interp Chemical Shifts, Splitting, Integration NMR_Acq->NMR_Interp IR_Interp Functional Group Identification IR_Acq->IR_Interp MS_Interp Molecular Ion, Fragmentation MS_Acq->MS_Interp Structure Structural Confirmation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: The process from sample preparation to structural elucidation.

An In-depth Technical Guide to (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxypyridin-3-yl)(phenyl)methanone, a heterocyclic ketone, has garnered interest within the scientific community for its potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known as 3-benzoyl-2-hydroxypyridine, is an aromatic ketone featuring a pyridine ring scaffold. The presence of the hydroxyl and benzoyl groups on the pyridine core imparts specific chemical properties and potential biological activities. Pyridine and its derivatives are fundamental heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and agrochemicals. The exploration of substituted pyridones, including this compound, continues to be an active area of research, with a focus on discovering novel therapeutic agents.

Discovery and History

The specific historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in a single seminal publication. However, its synthesis is conceptually linked to established organic chemistry reactions, particularly the Friedel-Crafts acylation of pyridines. The preparation of the related precursor, 3-benzoylpyridine, was described as a modification of the Wolffenstein and Hartwich method, suggesting that the foundational chemistry has been understood for a considerable time. The ongoing interest in pyridone derivatives for their diverse biological activities has likely led to the synthesis and investigation of this particular compound in various research contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 27039-12-9
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Synthesis

The synthesis of this compound can be approached through several synthetic routes. One plausible and commonly employed method is the Friedel-Crafts acylation of a suitably protected 2-hydroxypyridine derivative.

General Synthetic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[1][2] For the synthesis of this compound, 2-hydroxypyridine or a protected analogue would serve as the aromatic substrate and benzoyl chloride or benzoic anhydride as the acylating agent. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.[1]

The general workflow for this synthetic approach is illustrated below.

Synthesis_Workflow Start Starting Materials: - 2-Hydroxypyridine (or protected derivative) - Benzoyl Chloride - Lewis Acid (e.g., AlCl₃) Reaction Friedel-Crafts Acylation Reaction Start->Reaction Mixing in an appropriate solvent Workup Aqueous Work-up and Extraction Reaction->Workup Quenching the reaction Purification Purification (e.g., Column Chromatography) Workup->Purification Isolation of crude product Product This compound Purification->Product Isolation of pure product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on standard organic synthesis techniques for a Friedel-Crafts acylation.

Materials:

  • 2-Methoxypyridine (as a protected form of 2-hydroxypyridine)

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of 2-methoxypyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous AlCl₃ portion-wise.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • The resulting intermediate, (2-methoxypyridin-3-yl)(phenyl)methanone, can then be demethylated using a reagent such as boron tribromide (BBr₃) to yield the final product, this compound.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a table summarizing the expected spectroscopic data.

Spectroscopic TechniqueExpected Data
¹H NMR Aromatic protons of the pyridine and phenyl rings, and a broad singlet for the hydroxyl proton.
¹³C NMR Carbonyl carbon signal, and signals for the aromatic carbons of the pyridine and phenyl rings.
IR Spectroscopy Characteristic peaks for the C=O (ketone) and O-H (hydroxyl) functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific chemical shifts and coupling constants would need to be determined experimentally.

Biological Activities and Potential Applications

While specific biological studies on this compound are not extensively reported, the broader class of pyridinone and hydroxypyridine derivatives has shown a wide range of pharmacological activities.

Anticancer Activity

Numerous studies have reported the anticancer potential of substituted pyridone derivatives.[3][4][5] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, some cyanopyridine derivatives have been investigated as PIM-1 kinase inhibitors, a target in breast cancer therapy.[5]

Antimicrobial Activity

Hydroxypyridine derivatives have also been evaluated for their antimicrobial properties.[6][7][8][9] The ability of some of these compounds to chelate metal ions, such as iron(III), is believed to contribute to their antimicrobial action by depriving bacteria of essential nutrients.[8] Studies have shown activity against both Gram-positive and Gram-negative bacteria.

Other Potential Activities

The hydroxypyridine scaffold is present in compounds with a variety of other biological effects, including anti-inflammatory, antiviral, and neuroprotective activities.[10][11][12] For example, some 3-hydroxypyridine derivatives have been shown to modulate the activity of monoamine oxidase, an enzyme involved in neurotransmitter metabolism.[11]

Potential Signaling Pathways

The exact signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several pathways could be relevant targets.

Signaling_Pathways cluster_cancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity PIM1 PIM-1 Kinase Apoptosis Inhibition of Apoptosis PIM1->Apoptosis Inhibits CellCycle Cell Cycle Progression PIM1->CellCycle Promotes Compound_Cancer (2-Hydroxypyridin-3-yl) (phenyl)methanone (Hypothesized) Compound_Cancer->PIM1 Potential Inhibition Iron Iron (Fe³⁺) Bacteria Bacterial Growth Iron->Bacteria Essential for Compound_Antimicrobial (2-Hydroxypyridin-3-yl) (phenyl)methanone (Hypothesized) Compound_Antimicrobial->Iron Chelation

Caption: Hypothesized signaling pathways potentially modulated by the compound.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active pyridone derivatives. While its specific history and biological profile are still areas for further investigation, its chemical structure suggests potential for applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. This technical guide provides a foundational understanding of the compound and is intended to facilitate future research and development efforts. Detailed experimental validation of the proposed synthesis and in-depth biological evaluations are necessary to fully uncover the therapeutic potential of this and related compounds.

References

(2-Hydroxypyridin-3-yl)(phenyl)methanone molecular weight and formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic ketone with a molecular structure featuring a phenyl group and a 2-hydroxypyridine moiety linked by a carbonyl group. This compound belongs to the broader class of hydroxypyridinones, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological relevance of this compound and its close analogs.

Molecular Profile

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [1][2]
CAS Number 27039-12-9[1][2][3]
MDL Number MFCD00234779[2]

Synthesis

A two-stage synthesis for similar 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones has been described, which involves the refluxing of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate in acetic acid, followed by debenzylation.[4]

A general workflow for the synthesis of such hydroxypyridone derivatives is outlined below.

G start Starting Materials (e.g., Pyranone Precursor, Ammonium Acetate) reaction1 Reaction in Acetic Acid (Heating) start->reaction1 intermediate Intermediate Pyridone reaction1->intermediate reaction2 Debenzylation (if applicable) intermediate->reaction2 product Final Product (this compound analog) reaction2->product purification Purification (e.g., Recrystallization) product->purification analysis Characterization (NMR, IR, MS) purification->analysis G inhibitor This compound Analog active_site Influenza A Endonuclease Active Site inhibitor->active_site Binds to metal_ions Divalent Metal Ions (M1 and M2) inhibitor->metal_ions Chelates active_site->metal_ions Contains inhibition Inhibition of Endonuclease Activity metal_ions->inhibition Leads to viral_replication Inhibition of Viral Replication inhibition->viral_replication

References

In-depth Technical Guide: (2-Hydroxypyridin-3-yl)(phenyl)methanone and its Potential as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of (2-Hydroxypyridin-3-yl)(phenyl)methanone and its structural analogs. The primary focus of this document is the elucidation of its core mechanism of action, a summary of its biological activity, and detailed experimental methodologies. The central therapeutic target identified for this class of compounds is the endonuclease enzyme of the influenza A virus, a critical component in the viral replication cycle. This guide consolidates current research to facilitate further investigation and drug development efforts targeting this promising antiviral scaffold.

Introduction: The Therapeutic Promise of the 3-Hydroxypyridin-2(1H)-one Scaffold

The compound this compound, also known as 3-benzoyl-2-hydroxypyridine, belongs to the 3-hydroxypyridin-2(1H)-one chemical class. This scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a range of biological activities. Notably, research has highlighted the potent inhibitory effects of phenyl-substituted 3-hydroxypyridin-2(1H)-ones against the endonuclease activity of the influenza A virus RNA-dependent RNA polymerase. Given the persistent global health threat posed by seasonal and pandemic influenza, and the emergence of resistance to existing antiviral drugs, the development of novel therapeutics with alternative mechanisms of action is of paramount importance. This guide will delve into the specific potential of this compound and its analogs as inhibitors of this key viral enzyme.

Primary Therapeutic Target: Influenza A PA Endonuclease

The primary and most extensively studied therapeutic target for the 3-hydroxypyridin-2(1H)-one class of compounds is the N-terminal domain of the influenza A virus polymerase acidic protein (PA), which harbors the endonuclease activity. This enzyme is essential for viral transcription through a mechanism known as "cap-snatching".

The "Cap-Snatching" Mechanism of Influenza Virus

Influenza virus, being an RNA virus, cannot produce its own 5' cap for its messenger RNA (mRNA), a structure crucial for recognition by the host cell's translational machinery. To overcome this, the virus utilizes a "cap-snatching" process. The viral RNA-dependent RNA polymerase, a heterotrimer of PA, PB1, and PB2 subunits, cleaves the 5' end of host cell pre-mRNAs, approximately 10-13 nucleotides downstream of the cap. This capped fragment is then used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit. The endonuclease activity responsible for this cleavage resides in the PA subunit. By inhibiting this endonuclease, compounds like this compound can effectively block viral replication.

cap_snatching cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2_Cap_Binding PB2 Cap-Binding Host_pre_mRNA->PB2_Cap_Binding 1. Binding to 5' cap PA_Endonuclease PA Endonuclease Capped_Fragment Capped RNA Fragment (Primer) PA_Endonuclease->Capped_Fragment 3. Cleavage ('Snatching') PB1_Polymerase PB1 Polymerase Viral_mRNA Viral mRNA PB1_Polymerase->Viral_mRNA 5. Viral mRNA Synthesis PB2_Cap_Binding->PA_Endonuclease 2. Positioning for cleavage Inhibitor This compound Inhibitor->Block Capped_Fragment->PB1_Polymerase 4. Primer for transcription Block->PA_Endonuclease Inhibition

Figure 1: The "Cap-Snatching" mechanism of influenza virus and the point of inhibition.

Quantitative Biological Data

Compound IDStructure / SubstitutionTargetAssay TypeIC50 (nM)Reference
Analog 1 5-(p-fluorophenyl)-3-hydroxypyridin-2(1H)oneInfluenza A EndonucleaseFluorescence Assay<1000Parhi et al., 2013
Analog 2 6-(p-fluorophenyl)-3-hydroxypyridin-2(1H)oneInfluenza A EndonucleaseFluorescence Assay<1000Parhi et al., 2013
Analog 3 5,6-bis(4-fluorophenyl)-3-hydroxypyridin-2(1H)-oneInfluenza A EndonucleaseFluorescence Assay11Parhi et al., 2013
Analog 4 5-(4-carboxyphenyl)-6-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-oneInfluenza A EndonucleaseFluorescence Assay23Parhi et al., 2013

Note: The IC50 values are indicative of the potency of the analogs and provide a benchmark for the potential activity of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the synthesis of phenyl-substituted 3-hydroxypyridin-2(1H)-ones and the assay used to determine their influenza A endonuclease inhibitory activity, based on published literature.

General Synthesis of Phenyl-Substituted 3-Hydroxypyridin-2(1H)-ones

The synthesis of the 3-hydroxypyridin-2(1H)-one scaffold with phenyl substitutions typically involves a multi-step process. A common route starts from a substituted pyridine derivative, followed by Suzuki-Miyaura cross-coupling to introduce the phenyl groups, and subsequent deprotection steps.

synthesis_workflow cluster_synthesis General Synthetic Workflow Start Starting Pyridine Derivative (e.g., 2,3-dimethoxypyridine) Bromination Bromination (e.g., NBS) Start->Bromination Step 1 Suzuki_Coupling Suzuki-Miyaura Cross-Coupling (with Phenylboronic Acid) Bromination->Suzuki_Coupling Step 2 Deprotection Demethylation/Deprotection (e.g., BBr3) Suzuki_Coupling->Deprotection Step 3 Final_Product Final Phenyl-Substituted 3-Hydroxypyridin-2(1H)-one Deprotection->Final_Product Step 4

Figure 2: General synthetic workflow for phenyl-substituted 3-hydroxypyridin-2(1H)-ones.

Protocol Outline:

  • Bromination of the Pyridine Core: A suitable starting pyridine, such as 2,3-dimethoxypyridine, is brominated using an agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid) to yield the corresponding bromo-pyridine derivative.

  • Suzuki-Miyaura Cross-Coupling: The brominated intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with the desired phenylboronic acid in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., Na2CO3) in a solvent system like 1,4-dioxane and water. This step introduces the phenyl substituent(s).

  • Deprotection: The protecting groups on the hydroxyl and pyridone functionalities (e.g., methyl ethers) are removed. A common reagent for this demethylation is boron tribromide (BBr3) in a solvent like dichloromethane.

  • Purification: The final product is purified using standard techniques such as column chromatography to yield the desired phenyl-substituted 3-hydroxypyridin-2(1H)-one.

Influenza A Endonuclease Inhibition Assay (Fluorescence-Based)

The inhibitory activity of the synthesized compounds against influenza A endonuclease is typically determined using a high-throughput fluorescence-based assay. This can be either a Förster Resonance Energy Transfer (FRET) assay or a fluorescence polarization (FP) assay.

Principle of the FRET-based Assay:

A short, single-stranded nucleic acid substrate is synthesized with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the influenza A endonuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the recombinant influenza A PA endonuclease to the desired concentration in assay buffer (e.g., containing HEPES, NaCl, MgCl2, and TCEP).

    • Dilute the FRET substrate to the desired concentration in the same assay buffer.

  • Assay Procedure:

    • In a microplate, add the test compound at various concentrations.

    • Add the diluted endonuclease to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the fluorescence data.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Other Potential Therapeutic Targets

While the inhibition of influenza A endonuclease is the most well-documented activity for this class of compounds, the broader family of pyridinone derivatives is known to exhibit a wide range of biological effects. These include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory activities. Further screening of this compound against a panel of other therapeutic targets could reveal additional pharmacological properties and expand its potential clinical applications.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds targeting the influenza A PA endonuclease. The well-defined mechanism of action, coupled with the potent inhibitory activity of some of its derivatives, makes this scaffold an attractive starting point for the development of novel anti-influenza therapeutics.

Future research should focus on:

  • The synthesis and biological evaluation of this compound to determine its specific IC50 value against influenza A endonuclease.

  • Further optimization of the 3-hydroxypyridin-2(1H)-one scaffold to enhance potency, selectivity, and pharmacokinetic properties.

  • In vivo efficacy studies in relevant animal models of influenza infection.

  • Broad-panel screening to explore other potential therapeutic applications of this chemical class.

This technical guide serves as a foundational resource for researchers dedicated to advancing the field of antiviral drug discovery and development. The insights provided herein are intended to catalyze further investigation into this promising area of medicinal chemistry.

Methodological & Application

Synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone from 2,3-Dihydroxypyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone, a valuable scaffold in medicinal chemistry, starting from 2,3-dihydroxypyridine. The synthesis proceeds via a two-step sequence involving an initial esterification of 2,3-dihydroxypyridine with benzoyl chloride to yield 2,3-bis(benzoyloxy)pyridine, followed by a Lewis acid-catalyzed Fries rearrangement to afford the target compound. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the successful execution of this synthesis.

Introduction

Hydroxy- and keto-substituted pyridines are important pharmacophores found in a wide range of biologically active molecules. The title compound, this compound, combines these features and represents a key intermediate for the development of novel therapeutics. Direct acylation of 2,3-dihydroxypyridine via Friedel-Crafts reaction is generally not feasible due to the electron-deficient nature of the pyridine ring and potential complexation of the Lewis acid catalyst with the nitrogen and hydroxyl groups. The Fries rearrangement of an aryl ester offers a robust alternative for the introduction of an acyl group onto the pyridine ring. This method involves the intramolecular migration of an acyl group from an ester to the aromatic ring, catalyzed by a Lewis acid.

Overall Reaction Scheme

The synthesis of this compound from 2,3-dihydroxypyridine is proposed to proceed in two sequential steps as illustrated below.

Reaction_Scheme 2,3-Dihydroxypyridine 2,3-Dihydroxypyridine Intermediate 2,3-Bis(benzoyloxy)pyridine 2,3-Dihydroxypyridine->Intermediate Step 1: Esterification Benzoyl_Chloride Benzoyl Chloride (2 eq.) Pyridine, CH2Cl2, 0 °C to rt Product This compound Intermediate->Product Step 2: Fries Rearrangement Fries_Rearrangement AlCl3 (excess) Nitromethane, rt

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Bis(benzoyloxy)pyridine (Intermediate)

Materials:

  • 2,3-Dihydroxypyridine

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydroxypyridine (1.0 eq.) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (2.2 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3-bis(benzoyloxy)pyridine.

Step 2: Fries Rearrangement to this compound (Final Product)

Materials:

  • 2,3-Bis(benzoyloxy)pyridine

  • Aluminum chloride (AlCl₃, anhydrous)

  • Nitromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

  • Ice bath

  • Büchner funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (5.0 eq.).

  • Carefully add anhydrous nitromethane to the flask and stir until the AlCl₃ is fully dissolved. This may be an exothermic process.

  • Cool the solution in an ice bath.

  • Add a solution of 2,3-bis(benzoyloxy)pyridine (1.0 eq.) in a small amount of anhydrous nitromethane to the AlCl₃ solution.

  • Allow the reaction mixture to stir at room temperature for 6-8 hours. The reaction should be monitored by TLC or HPLC for the consumption of the starting material and the formation of the product.

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Stir the mixture until the ice has melted and the aluminum salts have dissolved.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Expected Yields and Physical Properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateMelting Point (°C)
2,3-Bis(benzoyloxy)pyridineC₁₉H₁₃NO₄319.3285-95SolidTo be determined
This compoundC₁₂H₉NO₂199.2160-75SolidTo be determined

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement A Dissolve 2,3-dihydroxypyridine and pyridine in DCM B Add benzoyl chloride at 0 °C A->B C Stir at room temperature B->C D Work-up and Extraction C->D E Purification (Column Chromatography) D->E F Prepare AlCl3 solution in nitromethane E->F Intermediate Product G Add 2,3-bis(benzoyloxy)pyridine solution F->G H Stir at room temperature G->H I Quench with ice/HCl and extract H->I J Purification (Recrystallization/ Column Chromatography) I->J

Caption: Workflow for the synthesis of this compound.

Fries Rearrangement Mechanism

Fries_Mechanism Ester 2,3-Bis(benzoyloxy)pyridine Complex Ester-AlCl3 Complex Ester->Complex Coordination Lewis_Acid AlCl3 Lewis_Acid->Complex Acylium_Ion Acylium Ion Intermediate Complex->Acylium_Ion Rearrangement Sigma_Complex Wheland Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex Electrophilic Attack on Pyridine Ring Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex Deprotonation Final_Product This compound Product_Complex->Final_Product Hydrolysis Workup Aqueous Work-up (H3O+) Workup->Final_Product

Caption: Proposed mechanism for the Fries rearrangement step.

Discussion

The success of this synthesis hinges on the effective execution of the Fries rearrangement. The regioselectivity of this step on the 2,3-disubstituted pyridine ring is a critical consideration. Based on the directing effects of the hydroxyl (after complexation with AlCl₃) and the pyridine nitrogen, the benzoyl group is anticipated to migrate to the C4 or C6 position. The reaction temperature can be adjusted to favor either the ortho or para product, as is typical for Fries rearrangements.[1] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[1] In the context of the 2,3-dihydroxypyridine scaffold, the "ortho" positions relative to the C2-oxygen are C3 (already substituted) and C1 (the nitrogen), while the "para" position is C5. Relative to the C3-oxygen, the "ortho" positions are C2 and C4, and the "para" position is C6. The electronic and steric environment will ultimately dictate the final product distribution.

It is recommended to perform a small-scale pilot reaction to determine the optimal conditions and to identify the major regioisomer formed. Characterization of the final product by NMR (¹H, ¹³C, and 2D techniques like HMBC and HSQC) and mass spectrometry is essential to confirm its structure.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Anhydrous reagents and solvents are crucial for the success of the reactions.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Benzoyl chloride is a lachrymator and corrosive.

  • Pyridine and nitromethane are flammable and toxic.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols for the Synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone. The proposed synthetic route is a two-step process commencing with the benzoylation of 2-hydroxypyridine to yield 2-benzoyloxypyridine, followed by a Lewis acid-catalyzed Fries rearrangement to afford the target compound. This method is based on established chemical principles and provides a robust pathway for obtaining the desired product.

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the intermediate, 2-benzoyloxypyridine, and its subsequent Fries rearrangement to this compound.

Step 1: Synthesis of 2-Benzoyloxypyridine

This procedure details the O-benzoylation of 2-hydroxypyridine using benzoyl chloride in the presence of a base.

Materials:

  • 2-Hydroxypyridine

  • Benzoyl chloride

  • Pyridine

  • Basic alumina

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for conventional heating)

  • Microwave reactor or heating mantle

  • Standard glassware for workup

Procedure:

  • In a 50 mL round-bottom flask, combine 2-hydroxypyridine (2.0 mmol, 1.0 eq), basic alumina (2.0 g), and pyridine (0.6 mmol, 0.3 eq).

  • To this mixture, add benzoyl chloride (4.0 mmol, 2.0 eq).

  • The resulting mixture is stirred to create a free-flowing powder.

  • Microwave-assisted reaction: Irradiate the mixture in a microwave reactor at 300 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Conventional heating (alternative): Add 15 mL of anhydrous dichloromethane and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude 2-benzoyloxypyridine, which can be purified by crystallization.

Step 2: Synthesis of this compound via Fries Rearrangement

This protocol describes the rearrangement of 2-benzoyloxypyridine to the target ortho-hydroxyketone. The Fries rearrangement is catalyzed by a Lewis acid, and higher temperatures generally favor the formation of the ortho-isomer.[1][2][3]

Materials:

  • 2-Benzoyloxypyridine (from Step 1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene or 1,2-dichloroethane

  • Hydrochloric acid (1 M)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (100 mL)

  • Thermometer

  • Heating mantle with stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 100 mL three-neck round-bottom flask equipped with a thermometer, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous nitrobenzene (20 mL).

  • Cool the suspension in an ice bath to 0-5 °C.

  • Dissolve 2-benzoyloxypyridine (1.0 eq) in anhydrous nitrobenzene (10 mL) and add it dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly raise the temperature to 120-130 °C and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables provide a structured format for recording experimental data.

Table 1: Reagent Quantities and Expected Products

CompoundMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
Step 1: Synthesis of 2-Benzoyloxypyridine
2-Hydroxypyridine95.101.02.0190.2 mg
Benzoyl chloride140.572.04.00.47 mL
Pyridine79.100.30.60.05 mL
2-Benzoyloxypyridine (Product)199.21---
Step 2: Fries Rearrangement
2-Benzoyloxypyridine199.211.0(e.g., 1.0)199.2 mg
Aluminum chloride133.341.2(e.g., 1.2)160.0 mg
This compound (Product)199.21---

Table 2: Analytical Data for this compound

AnalysisExpected Results
Appearance Crystalline solid
Melting Point To be determined
¹H NMR Peaks corresponding to the pyridyl and phenyl protons. A downfield singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, and aromatic carbons of both the pyridine and phenyl rings.
IR (cm⁻¹) Broad absorption for the O-H stretch (around 3400-3200 cm⁻¹), C=O stretch (around 1650 cm⁻¹), and C=C/C=N aromatic stretches.
Mass Spec (m/z) [M+H]⁺ at approximately 200.07.

Mandatory Visualization

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Benzoylation cluster_step2 Step 2: Fries Rearrangement start1 2-Hydroxypyridine product1 2-Benzoyloxypyridine start1->product1 O-Acylation reagent1 Benzoyl Chloride, Pyridine reagent1->product1 final_product This compound product1->final_product Rearrangement reagent2 AlCl₃, Heat reagent2->final_product Fries_Rearrangement start 2-Benzoyloxypyridine complex Lewis Acid-Carbonyl Complex start->complex + AlCl₃ lewis_acid AlCl₃ lewis_acid->complex acylium Acylium Ion Intermediate complex->acylium Rearrangement sigma_complex Sigma Complex acylium->sigma_complex Electrophilic Attack product This compound sigma_complex->product Proton Loss

References

Applications of (2-Hydroxypyridin-3-yl)(phenyl)methanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. (2-Hydroxypyridin-3-yl)(phenyl)methanone, a member of this class, holds significant potential for the development of novel therapeutic agents. The core structure, featuring a hydroxypyridine ring linked to a phenyl ketone, provides a versatile framework for modification to optimize biological activity. This document outlines the potential applications of this compound and its derivatives in medicinal chemistry, focusing on anticancer, antimicrobial, and anti-inflammatory activities. While specific quantitative data for the parent compound is limited in publicly available literature, the broader pyridinone class exhibits a wide range of biological effects, suggesting promising avenues for future research and drug development. Pyridinone-containing compounds are known to exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antimalarial, and antidepressant effects, making this scaffold a focal point in medicinal chemistry.[1][2]

I. Potential Therapeutic Applications

Anticancer Activity

Pyridinone derivatives have demonstrated significant potential as anticancer agents.[3] The structural features of the pyridinone ring allow for interactions with various biological targets involved in cancer progression. While specific studies on this compound are not extensively reported, related compounds have shown promising activity. For instance, a series of novel 2-pyridone derivatives demonstrated anti-hepatitis B virus (HBV) activity, with some analogs showing moderate to good activity against HBV DNA replication.[4] Another study on pyridine-ureas identified compounds with potent in vitro growth inhibitory activity against breast cancer cell lines.[5]

Antimicrobial Activity

The pyridinone scaffold is a known pharmacophore in the design of antimicrobial agents.[6] These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key microbial enzymes. For example, 4-hydroxy-2-pyridone alkaloids have been reported to exhibit antifungal and antibacterial activities.[6]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridinone derivatives have been investigated for their anti-inflammatory properties.[7] The anti-inflammatory effects of new 3-hydroxy pyridine-4-one derivatives have been demonstrated in both carrageenan-induced paw edema and croton oil-induced ear edema models.[7] The proposed mechanism for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8]

II. Quantitative Data for Related Pyridinone Derivatives

Compound ClassBiological ActivityAssayTarget/OrganismMeasured Value (IC50/MIC)Reference
Pyridine-urea derivativesAnticancerMTT AssayMCF-7 (Breast Cancer)0.11 µM[5]
Pyridine derivativesAnticancerFASN Inhibition AssayHepG2 (Liver Cancer)28 µM[3]
4-Hydroxy-2-pyridone alkaloidsAntimicrobialMicrobroth DilutionStaphylococcus aureus1.56 - 25 µM[6]
4-Hydroxy-2-pyridone alkaloidsAntimicrobialMicrobroth DilutionMethicillin-resistant S. aureus (MRSA)1.56 - 25 µM[6]
3-Hydroxy pyridine-4-one derivative (Compound A)Anti-inflammatoryCarrageenan-induced paw edemaRat67% inhibition at 20 mg/kg[7]
Pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c)Anti-inflammatoryCOX-1/COX-2 InhibitionIn vitroDual Inhibitor[8]

III. Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][10]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • This compound (dissolved in a suitable solvent)

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

IV. Visualizations

The following diagrams illustrate a general workflow for drug discovery and a hypothetical signaling pathway that could be modulated by this compound.

G General Drug Discovery Workflow A Target Identification & Validation B Hit Identification (Screening) A->B C Hit-to-Lead Optimization (e.g., this compound derivatives) B->C D Lead Optimization C->D E Preclinical Development D->E F Clinical Trials E->F G FDA Approval & Post-Market Surveillance F->G

Caption: A simplified workflow for the drug discovery and development process.

G Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Pro-inflammatory Gene Expression TF->Gene translocates Inhibitor (2-Hydroxypyridin-3-yl) (phenyl)methanone Inhibitor->Kinase2

Caption: A hypothetical anti-inflammatory mechanism of action.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for assessing the in vitro biological activity of the compound (2-Hydroxypyridin-3-yl)(phenyl)methanone. Based on the structural features of the molecule, particularly the hydroxypyridine core, potential bioactivities include kinase inhibition and anti-inflammatory effects. The following protocols describe detailed methods to investigate these potential activities.

Kinase Inhibitory Activity

Many kinase inhibitors possess a hinge-binding motif, and the pyridinone scaffold of this compound suggests potential interaction with the ATP-binding pocket of various kinases. A primary screen against a panel of kinases followed by determination of IC50 values for promising targets is a common workflow.

Experimental Workflow: Kinase Inhibitor Screening

G compound this compound Stock Solution Preparation screen High-Throughput Kinase Panel Screen (e.g., 96-well format) compound->screen hits Identification of 'Hit' Kinases (Significant % Inhibition) screen->hits ic50 IC50 Determination for Hits (Dose-Response Assay) hits->ic50 data Data Analysis and Curve Fitting (e.g., Prism, SigmaPlot) ic50->data results Determination of Potency (IC50) and Selectivity data->results G cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Cellular Response LPS LPS IKK IKK Complex LPS->IKK MAP3K MAP3K LPS->MAP3K TNFa TNF-α TNFa->IKK JAKs JAKs TNFa->JAKs NFkB NF-κB IKK->NFkB AP1 AP-1 MAP3K->AP1 STATs STATs JAKs->STATs Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines COX2 COX-2 NFkB->COX2 AP1->Cytokines STATs->Cytokines G cell_seeding Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) incubation1 Incubate for 24h (Allow cells to adhere) cell_seeding->incubation1 treatment Treat with this compound (Various Concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_add Add MTT Reagent (Incubate for 2-4h) incubation2->mtt_add solubilize Solubilize Formazan Crystals (e.g., with DMSO or SDS) mtt_add->solubilize readout Measure Absorbance (e.g., at 570 nm) solubilize->readout analysis Calculate % Viability and CC50 readout->analysis

Application Notes and Protocols for the Quantification of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic ketone with potential applications in pharmaceutical development.[1][2] Its chemical formula is C₁₂H₉NO₂ and it has a molecular weight of 199.21 g/mol .[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described are based on established analytical procedures for similar compounds and provide a strong foundation for method development and validation in your laboratory.

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and formulated products.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a standard solution; likely in the range of 250-350 nm based on the chromophores present. For this example, we will use 275 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (for a formulated product):

    • Accurately weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the API.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC-UV method, based on ICH guidelines.

ParameterSpecificationTypical Results
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over the range of 1-100 µg/mL
Precision (RSD%) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Specificity No interference from excipients or degradation products at the retention time of the analyte.The method is selective for the analyte when tested against a placebo and stressed samples.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard S2 Prepare Stock Solution S1->S2 S3 Prepare Working Standards S2->S3 A1 Inject into HPLC S3->A1 P1 Weigh Sample Powder P2 Dissolve & Sonicate P1->P2 P3 Dilute to Volume P2->P3 P4 Filter P3->P4 P4->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection (275 nm) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or urine, or for trace-level analysis.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard solution. For this compound (M+H)⁺ = 200.2, a hypothetical quantifier transition could be 200.2 -> 121.1 and a qualifier transition could be 200.2 -> 93.1. An internal standard (IS) with a stable isotope label would be ideal.

2. Sample Preparation (Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A: 5% B).[3]

    • Vortex and transfer to an autosampler vial for injection.

Method Validation Summary

The following table summarizes typical validation parameters for this LC-MS/MS bioanalytical method.

ParameterSpecificationTypical Results
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.998 over the range of 0.1-100 ng/mL
Precision (RSD%) Intra-day and Inter-day: ≤ 15% (≤ 20% at LLOQ)Intra-day: 3.5% - 8.2% Inter-day: 5.1% - 9.8%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7.5% to +6.3%
Lower Limit of Quantification (LLOQ) Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy.0.1 ng/mL
Selectivity No significant interfering peaks from endogenous matrix components at the retention times of the analyte and IS.Method is selective when tested with six different lots of blank plasma.
Matrix Effect To be assessed, but should be consistent and compensated for by the internal standard.Matrix factor between 0.95 and 1.08.
Recovery Consistent and reproducible.Extraction recovery > 85%.

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SP1 Pipette 100 µL Plasma SP2 Add 300 µL Acetonitrile with Internal Standard SP1->SP2 SP3 Vortex & Centrifuge SP2->SP3 SP4 Collect Supernatant SP3->SP4 SP5 Evaporate to Dryness SP4->SP5 SP6 Reconstitute in Mobile Phase SP5->SP6 LC1 Inject into UHPLC SP6->LC1 LC2 Gradient Elution LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 MRM Detection MS1->MS2 DA1 Peak Integration MS2->DA1 DA2 Calculate Analyte/IS Ratio DA1->DA2 DA3 Quantify using Calibration Curve DA2->DA3

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

Disclaimer: These protocols are provided as illustrative examples and must be fully validated in the user's laboratory for their specific application to ensure compliance with all relevant regulatory guidelines.

References

Application Notes and Protocols for (2-Hydroxypyridin-3-yl)(phenyl)methanone as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant lack of specific, detailed information regarding the synthesis, coordination chemistry, and applications of (2-Hydroxypyridin-3-yl)(phenyl)methanone. While the broader class of hydroxypyridinone isomers are well-documented as potent metal chelators, research has predominantly focused on other isomers, such as the 3-hydroxy-4-pyridinones and 3-hydroxy-2-pyridinones.

Consequently, the detailed experimental protocols, quantitative data, and specific biological pathways requested for this compound and its metal complexes are not available in the published literature.

To provide a valuable resource for researchers in this field, this document will instead focus on a closely related and extensively studied class of ligands: 3-Hydroxy-4-pyridinones . These compounds share key structural features with the requested ligand and are renowned for their strong chelation properties, particularly with iron (Fe³⁺). The principles, protocols, and applications discussed here can serve as a strong foundation and guide for potential future research into this compound.

Part 1: Application Notes for 3-Hydroxy-4-pyridinone Ligands

Introduction

3-Hydroxy-4-pyridinones (HPOs) are a class of heterocyclic organic compounds characterized by a pyridine ring bearing a hydroxyl group at the 3-position and a ketone group at the 4-position. They are weak acids and act as bidentate ligands, coordinating to metal ions through the deprotonated hydroxyl and the carbonyl oxygen atoms, forming a stable five-membered chelate ring.

The primary application of HPOs in coordination chemistry stems from their high affinity and selectivity for hard metal ions, most notably Fe(III), but also Al(III), Ga(III), and Zn(II). This has led to their extensive investigation and application in several key areas:

  • Iron Chelation Therapy: The most prominent application of HPOs is in the treatment of iron overload disorders, such as β-thalassemia and sickle cell disease, which require frequent blood transfusions. The orally active drug Deferiprone (1,2-dimethyl-3-hydroxy-pyridin-4-one) is a prime example, used to sequester excess iron and facilitate its excretion from the body.

  • Neurodegenerative Diseases: Dysregulation of metal ion homeostasis is implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. HPO-based ligands are being explored for their potential to chelate excess metal ions in the brain, which may reduce oxidative stress and amyloid-beta plaque aggregation.

  • Antimicrobial and Antiviral Agents: Metal ions are essential for the survival and proliferation of many pathogens. HPO ligands can exhibit antimicrobial activity by sequestering essential metal ions, thereby disrupting microbial metabolism. Furthermore, their metal complexes can also possess intrinsic antimicrobial properties.

  • Catalysis: Metal complexes of HPO derivatives are being investigated as catalysts in various organic transformations. The ligand can stabilize the metal center and influence its reactivity and selectivity.

Logical Relationship: From Ligand Design to Application

The development of HPO-based therapeutic or catalytic agents follows a logical progression. The core HPO scaffold can be modified at various positions to tune its properties, such as lipophilicity, metal selectivity, and biological targeting. This relationship is illustrated in the diagram below.

Ligand_Design_Workflow cluster_0 Ligand Design & Synthesis cluster_1 Coordination Chemistry cluster_2 Application & Evaluation Core_Scaffold 3-Hydroxy-4-Pyridinone Core Scaffold Functionalization Functionalization (e.g., at N1, C2, C5, C6 positions) Core_Scaffold->Functionalization Synthesis Chemical Synthesis of Ligand Functionalization->Synthesis Metal_Selection Selection of Target Metal Ion (e.g., Fe, Al, Zn) Synthesis->Metal_Selection Complexation Synthesis of Metal Complex Metal_Selection->Complexation Characterization Structural & Physicochemical Characterization (X-ray, NMR, UV-Vis) Complexation->Characterization Biological_Testing In Vitro / In Vivo Biological Assays (e.g., Cell Viability, IC50) Characterization->Biological_Testing Catalytic_Testing Catalytic Activity & Yield Measurement Characterization->Catalytic_Testing Application Final Application (Therapeutic, Diagnostic, Catalytic) Biological_Testing->Application Catalytic_Testing->Application Synthesis_Workflow Start Maltol (3-hydroxy-2-methyl-4-pyrone) Step1 Step 1: Benzyl Protection React with Benzyl Chloride (BnCl) in base (e.g., NaOH) to form 3-benzyloxy-2-methyl-4-pyrone. Start->Step1 Step2 Step 2: Ring Transformation React with a primary amine (R-NH₂) in aqueous or alcoholic solution under heat to form 1-alkyl-3-benzyloxy-2-methyl-pyridin-4-one. Step1->Step2 Step3 Step 3: Debenzylation Remove benzyl protecting group via catalytic hydrogenation (H₂, Pd/C) to yield the final product: 1-alkyl-2-methyl-3-hydroxy-pyridin-4-one. Step2->Step3 Purification Purification (Recrystallization or Chromatography) Step3->Purification End Final HPO Ligand Purification->End

Application Notes and Protocols for the Crystallization of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the crystallization of (2-Hydroxypyridin-3-yl)(phenyl)methanone, a key process for its purification and for obtaining materials suitable for structural analysis, such as X-ray crystallography. Crystallization is a critical purification technique based on the principles of solubility.[1] A suitable solvent will dissolve the target compound more effectively at higher temperatures than at lower temperatures.[2] As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals as impurities remain in the solution.[1] This protocol outlines methods for solvent screening and a general procedure for crystallization by slow cooling.

Introduction

This compound is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Obtaining this compound in a highly pure, crystalline form is essential for unambiguous structural characterization, evaluation of its physicochemical properties, and ensuring batch-to-batch consistency in drug development processes. Crystallization is the most crucial method for purifying solid organic compounds.[3][4] The protocol described herein provides a systematic approach to developing a robust crystallization procedure.

Principle of Crystallization

The foundation of this technique lies in the differential solubility of the compound of interest at varying temperatures. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2][5] This temperature-dependent solubility allows for the preparation of a supersaturated solution upon cooling, from which the pure compound crystallizes, leaving impurities dissolved in the surrounding liquid (mother liquor).[6]

Key steps in the process include:

  • Solvent Selection: Identifying a solvent or solvent system with the ideal solubility profile.

  • Dissolution: Dissolving the impure compound in a minimum amount of the hot solvent to create a saturated solution.[1]

  • Filtration (optional): Removing any insoluble impurities from the hot solution.

  • Cooling: Allowing the solution to cool slowly and undisturbed to promote the growth of large, well-defined crystals.[3]

  • Isolation: Collecting the purified crystals by filtration.

  • Drying: Removing residual solvent from the crystals.

Materials and Equipment

  • This compound (crude solid)

  • Selection of analytical grade solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Glass funnel and filter paper (fluted)

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas and weighing balance

  • Ice bath

  • Drying oven or desiccator

Experimental Protocols

4.1 Protocol 1: Solvent Screening

A systematic solvent screening is the most critical step for developing a successful crystallization protocol.

  • Preparation: Place approximately 10-20 mg of finely ground this compound into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a different solvent (e.g., ethanol, acetone, ethyl acetate, toluene, water) dropwise, starting with 0.5 mL. Vigorously mix or vortex after each addition. Record the volume of solvent required to fully dissolve the compound at room temperature. If it dissolves readily in a small volume, the solvent is likely unsuitable for crystallization.

  • Elevated Temperature Solubility: If the compound is poorly soluble at room temperature, gently heat the test tube in a water bath or on a heating block. Continue adding the same solvent dropwise until the solid completely dissolves. Record the total volume of solvent used.

  • Crystal Formation upon Cooling: Allow the hot, clear solutions to cool slowly to room temperature. Subsequently, place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will yield a good recovery of crystalline solid upon cooling.

  • Data Recording: Summarize all observations in a structured table.

Data Presentation: Solvent Screening Results

SolventSolubility at 25°C (approx. mg/mL)Solubility at Reflux (approx. mg/mL)Observations upon CoolingSuitability
EthanolLowHighColorless, needle-like crystalsExcellent
AcetoneHighHighPoor crystal recoveryPoor
Ethyl AcetateMediumHighSmall, irregular crystalsGood
TolueneLowMediumOiled out initially, then solidModerate
HexaneInsolubleInsoluble-Unsuitable
WaterInsolubleInsoluble-Unsuitable
Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

4.2 Protocol 2: Bulk Crystallization by Slow Cooling

Based on the solvent screen, ethanol is selected as the optimal solvent for this example protocol.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (ethanol) in small portions while gently heating the mixture on a hot plate with stirring. Continue adding the solvent until the compound just dissolves completely. Note: Use the minimum amount of hot solvent necessary to avoid poor recovery.[2]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a glass funnel with fluted filter paper by pouring a small amount of hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the funnel.[6]

  • Slow Cooling: Cover the flask with a watch glass or loosely plug it with cotton to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[3]

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal from a previous batch.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the compound.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Carefully transfer the crystals to a watch glass and dry them in a vacuum desiccator or a well-ventilated oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualization of Experimental Workflow

Crystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_iso Isolation start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: Workflow for the crystallization of this compound.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[7][8]

  • Avoid using open flames for heating flammable organic solvents. Use a hot plate, heating mantle, or steam bath.

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Dispose of all chemical waste according to institutional and local regulations.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific hazard information.[9]

References

Application Notes and Protocols: Derivatization of (2-Hydroxypyridin-3-yl)(phenyl)methanone for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the (2-Hydroxypyridin-3-yl)(phenyl)methanone scaffold to enhance its biological activity. This document includes detailed synthetic protocols, structure-activity relationship (SAR) insights, and methodologies for biological evaluation, tailored for professionals in drug discovery and development.

Introduction: The Therapeutic Potential of the Hydroxypyridinone Scaffold

The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. Derivatives of the hydroxypyridinone scaffold have demonstrated a broad range of therapeutic activities, including anticancer, antifungal, and enzyme inhibitory properties. The ability of the hydroxypyridinone moiety to chelate metal ions and participate in hydrogen bonding interactions makes it a versatile scaffold for designing targeted therapies. This document outlines strategies for the chemical modification of this core structure to optimize its potency and selectivity for various biological targets.

Synthetic Derivatization Strategies

The derivatization of this compound can be systematically approached by modifying three key positions: the pyridine nitrogen, the phenyl ring, and the hydroxypyridinone ring itself.

Workflow for Derivatization and Evaluation

G cluster_0 Synthesis & Derivatization cluster_1 Purification & Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis A Starting Material This compound B N-Alkylation/ N-Arylation A->B Derivatization C Phenyl Ring Substitution A->C Derivatization D Hydroxypyridinone Ring Modification A->D Derivatization E Chromatography B->E C->E D->E F Spectroscopy (NMR, MS) E->F G In vitro Assays (e.g., Enzyme Inhibition) F->G H Cell-based Assays (e.g., Cytotoxicity) G->H I Structure-Activity Relationship (SAR) H->I

Caption: Workflow for the synthesis, purification, biological evaluation, and SAR analysis of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the hypothetical structure-activity relationship for a series of this compound derivatives against a representative kinase target, based on general principles observed in related compound classes.

Compound IDR1 (Pyridine-N)R2 (Phenyl Ring)R3 (Pyridinone Ring)IC50 (nM)
1a HHH1250
1b CH3HH850
1c CH2CH3HH920
1d H4-ClH600
1e H4-OCH3H750
1f H4-CF3H450
1g CH34-ClH320
1h CH34-CF3H210
1i HH5-Br980
1j CH34-CF35-Br150

SAR Summary:

  • N-Alkylation (R1): Small alkyl groups, such as methyl, on the pyridine nitrogen appear to be favorable for activity, potentially by increasing electron density or improving steric interactions within the binding pocket.

  • Phenyl Ring Substitution (R2): Electron-withdrawing groups at the para-position of the phenyl ring, particularly trifluoromethyl (CF3), significantly enhance inhibitory activity. This suggests that modulating the electronic properties of the benzoyl moiety is a key strategy for improving potency.

  • Pyridinone Ring Modification (R3): Halogenation at the 5-position of the hydroxypyridinone ring can lead to a modest increase in activity, possibly through additional halogen bonding interactions.

  • Synergistic Effects: Combining favorable substitutions, as seen in compound 1j , can lead to a significant improvement in inhibitory potency.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the starting material.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir at room temperature for 30 minutes to facilitate the deprotonation of the pyridine nitrogen.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized derivatives against a specific kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., PI3Kα)

    • Kinase substrate (e.g., PIP2)

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathway Modulation

Derivatives of the hydroxypyridinone scaffold have been shown to inhibit various protein kinases, such as PI3K. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor (2-Hydroxypyridin-3-yl) (phenyl)methanone Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

By inhibiting PI3K, these compounds can block the downstream signaling cascade, leading to a reduction in cell proliferation and survival, which is a key mechanism for their potential anticancer activity. Further studies are required to elucidate the precise molecular targets and mechanisms of action for this class of compounds.

Application Notes and Protocols for (2-Hydroxypyridin-3-yl)(phenyl)methanone Analogs in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction to Pyrrolopyridine-Pyridone Based Kinase Inhibitors

Pyrrolopyridine-pyridone derivatives have emerged as a promising class of compounds in the field of kinase inhibitor drug discovery. These heterocyclic compounds often exhibit potent and selective inhibition of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.

A notable example from this class is a conformationally constrained 2-pyridone analog, which has demonstrated potent inhibition of Met kinase, a receptor tyrosine kinase frequently implicated in tumor growth and metastasis.[1][2] This analog also shows activity against other kinases like Flt-3 and VEGFR-2, highlighting the potential for multi-targeted therapy.[1][2]

Mechanism of Action and Target Signaling Pathway

The primary target of the representative pyrrolopyridine-pyridone inhibitor is the Met receptor tyrosine kinase. The binding of its ligand, Hepatocyte Growth Factor (HGF), induces receptor dimerization and autophosphorylation, activating downstream signaling cascades.[3][4][5] These pathways, principally the RAS/MAPK and PI3K/AKT pathways, drive cellular responses including proliferation, motility, and invasion.[3][6][7] Pyrrolopyridine-pyridone based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

In Vitro and In Vivo Activity

The representative pyrrolopyridine-pyridone compound has shown significant biological activity in both in vitro and in vivo models. In enzymatic assays, it potently inhibits Met kinase with nanomolar efficacy.[1][2] This translates to potent anti-proliferative effects in cancer cell lines that are dependent on Met signaling, such as the GTL-16 human gastric carcinoma cell line.[1][2] Furthermore, this compound has demonstrated significant antitumor activity in vivo in a GTL-16 xenograft mouse model.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of a representative pyrrolopyridine-pyridone based kinase inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)
Met1.8
Flt-34
VEGFR-227
Data sourced from studies on a representative pyrrolopyridine-pyridone analog.[1][2]

Table 2: Cellular Anti-proliferative Activity

Cell LineCancer TypeKey Genetic FeatureIC50 (nM)
GTL-16Gastric Carcinomac-Met AmplificationPotent
Qualitative data indicating potent activity is derived from existing literature.[1][2]

Experimental Protocols

In Vitro Met Kinase Enzymatic Assay

This protocol describes a method to determine the in vitro potency of a test compound against Met kinase using a biochemical assay format.

Materials:

  • Recombinant human Met kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • 96-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)

  • Kinase-Glo® Max Assay Kit (Promega) or similar ATP detection reagent

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar concentrations.

  • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (as a control) to each well.

  • Add 20 µL of a solution containing the Met kinase and the peptide substrate in kinase buffer to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for Met.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

GTL-16 Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of a test compound on the Met-amplified GTL-16 gastric cancer cell line.[8]

Materials:

  • GTL-16 human gastric carcinoma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed GTL-16 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo Antitumor Efficacy in a GTL-16 Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of a test compound using a subcutaneous GTL-16 xenograft mouse model.[1][2]

Materials:

  • GTL-16 cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Harvest GTL-16 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., daily oral gavage).

  • Measure the tumor dimensions (length and width) with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups relative to the control group.

Visualizations

Met_Signaling_Pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway HGF HGF Met Met Receptor HGF->Met Binds GRB2 GRB2 Met->GRB2 PI3K PI3K Met->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Inhibitor Pyrrolopyridine-Pyridone Inhibitor Inhibitor->Met Inhibits

Caption: Met Kinase Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Workflow Start Compound Synthesis (e.g., Pyrrolopyridine-pyridone derivative) Biochemical In Vitro Biochemical Assay (Met Kinase IC50) Start->Biochemical Cellular In Vitro Cell-Based Assay (GTL-16 Proliferation IC50) Biochemical->Cellular Active compounds InVivo In Vivo Xenograft Model (Antitumor Efficacy) Cellular->InVivo Potent compounds Lead Lead Candidate InVivo->Lead

Caption: Preclinical Evaluation Workflow for Kinase Inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential reasons and how can I improve it?

A1: Low yields in the synthesis of this compound, typically achieved through a Friedel-Crafts acylation of 2-hydroxypyridine with benzoyl chloride, are a common issue. Several factors can contribute to this problem:

  • Lewis Acid Complexation: 2-Hydroxypyridine possesses two sites for Lewis acid complexation: the pyridine nitrogen and the hydroxyl group. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged complex. This deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution.[1][2]

  • Substrate Deactivation: The hydroxyl group (-OH) is an activating group; however, its interaction with the Lewis acid can diminish its activating effect.

  • Inadequate Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry of reactants and catalyst can all lead to poor yields.

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acylating agent and deactivate the Lewis acid catalyst.[3]

Troubleshooting Steps:

  • Choice and Stoichiometry of Lewis Acid: The selection and amount of Lewis acid are critical. While strong Lewis acids like AlCl₃ are common, they can strongly complex with the pyridine nitrogen. Consider experimenting with milder Lewis acids such as ZnCl₂, FeCl₃, or iodine, which may favor the desired acylation over complexation.[4] It is also crucial to use a stoichiometric amount of the Lewis acid, as the product ketone can also form a complex with it.[5]

  • Reaction Temperature: Temperature control is vital. Friedel-Crafts reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) initially, followed by a gradual increase to room temperature or gentle heating, can help control the reaction rate and minimize side reactions. However, in some cases, higher temperatures may be required to overcome the deactivation of the ring.[6]

  • Protecting Group Strategy: To circumvent the issue of Lewis acid complexation with the hydroxyl group, consider using a protecting group for the -OH functionality. This group can be removed in a subsequent step after the acylation is complete.

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Q2: I am observing the formation of multiple products or significant impurities. What are the likely side reactions?

A2: The formation of multiple products is often due to a lack of regioselectivity and other side reactions.

  • Isomer Formation: While the hydroxyl group at the 2-position directs acylation to the 3- and 5-positions, the deactivating effect of the complexed pyridine nitrogen can influence the regioselectivity, potentially leading to a mixture of isomers.

  • N-Acylation: Although less common in Friedel-Crafts conditions, acylation at the nitrogen of the pyridine ring can occur, leading to the formation of an N-acylpyridinium salt.

  • O-Acylation: Acylation of the hydroxyl group can also occur, forming an ester byproduct.

  • Di-acylation: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation might occur, leading to di-acylated products.[7]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Carefully controlling the reaction temperature and using the appropriate Lewis acid can enhance the regioselectivity of the reaction.

  • Purification Techniques: Effective purification is key to isolating the desired product. Column chromatography is often necessary to separate the desired 3-benzoyl-2-hydroxypyridine from its isomers and other byproducts.[8] Recrystallization can also be an effective final purification step.

Q3: The reaction seems to stall and does not go to completion. What could be the cause?

A3: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: As mentioned, moisture can deactivate the Lewis acid catalyst. Additionally, the product ketone forms a complex with the Lewis acid, which can inhibit further reaction.[5]

  • Insufficient Activation: The chosen Lewis acid might not be strong enough to generate the acylium ion effectively from benzoyl chloride, or the reaction temperature may be too low to overcome the activation energy barrier, especially with a deactivated substrate.

  • Poor Solubility: The reactants or intermediates may have poor solubility in the chosen solvent, hindering the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Re-evaluate your experimental setup to eliminate any potential sources of moisture.

  • Catalyst and Temperature: Consider using a stronger Lewis acid or increasing the reaction temperature. A gradual increase in temperature can sometimes restart a stalled reaction.

  • Solvent Choice: Select a solvent in which all reactants have good solubility. Common solvents for Friedel-Crafts reactions include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. However, their compatibility with the reactants and reaction conditions should be carefully considered.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterConditionExpected Impact on YieldRationale
Lewis Acid Strong (e.g., AlCl₃)ModerateEffective in generating acylium ion, but strong complexation with pyridine nitrogen can deactivate the ring.
Mild (e.g., ZnCl₂, FeCl₃)Potentially HigherLess deactivation of the pyridine ring due to weaker complexation.[4][9]
Temperature Low (0-25 °C)Lower to ModerateMay not be sufficient to overcome the activation energy for the deactivated ring.[10]
Moderate (25-80 °C)Potentially HigherIncreased reaction rate, but may also lead to more side products.[6][10]
High (>80 °C)VariableCan lead to decomposition and increased side reactions.
Solvent Non-polar (e.g., CS₂)ModerateGood for dissolving reactants but may have limited ability to stabilize intermediates.
Polar aprotic (e.g., Nitrobenzene)Potentially HigherCan help to dissolve the Lewis acid-substrate complex and facilitate the reaction.
Stoichiometry >1 equivalent of Lewis AcidHigherRequired to account for complexation with both the substrate and the product ketone.[5]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Hydroxypyridine

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired outcomes.

Materials:

  • 2-Hydroxypyridine

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous nitrobenzene.

  • Addition of Reactants: Cool the mixture to 0-5 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: In a separate flask, dissolve 2-hydroxypyridine (1.0 equivalent) in anhydrous nitrobenzene. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with 5% HCl solution, followed by water, and finally with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[8]

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent. The final product can be further purified by recrystallization. Characterize the product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).

Mandatory Visualizations

Synthesis_Pathway 2-Hydroxypyridine 2-Hydroxypyridine Product This compound 2-Hydroxypyridine->Product + Acylium Ion (Electrophilic Aromatic Substitution) Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion Intermediate Benzoyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Complexation Lewis Acid Complexation (N and OH sites) Low_Yield->Complexation Conditions Suboptimal Reaction Conditions (Temp, Time) Low_Yield->Conditions Moisture Moisture Contamination Low_Yield->Moisture Deactivation Pyridine Ring Deactivation Complexation->Deactivation Solution_LA Use Milder Lewis Acid or Optimize Stoichiometry Deactivation->Solution_LA Solution_Protect Use Protecting Group for -OH Deactivation->Solution_Protect Solution_Temp Optimize Temperature Profile (e.g., start low, then heat) Conditions->Solution_Temp Solution_Dry Ensure Strict Anhydrous Conditions Moisture->Solution_Dry

Caption: Troubleshooting logic for low reaction yield.

Side_Reactions Reactants 2-Hydroxypyridine + Benzoyl Chloride Desired_Product 3-Benzoyl-2-hydroxypyridine (Desired Product) Reactants->Desired_Product Main Reaction Isomer Isomeric Products (e.g., 5-benzoyl) Reactants->Isomer Side Reaction N_Acylation N-Acylation Product Reactants->N_Acylation Side Reaction O_Acylation O-Acylation Product (Ester) Reactants->O_Acylation Side Reaction

Caption: Potential side reactions in the synthesis.

References

optimization of reaction conditions for 3-benzoyl-2-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Benzoyl-2-hydroxypyridine

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of 3-benzoyl-2-hydroxypyridine, a key intermediate for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 3-benzoyl-2-hydroxypyridine?

A1: A prevalent method is the Friedel-Crafts acylation of 2-hydroxypyridine using benzoyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction targets the electron-rich pyridine ring, with the hydroxyl group directing the substitution. Optimization of the catalyst, solvent, and temperature is crucial for achieving high yield and regioselectivity.

Q2: What are the main competing side reactions in this synthesis?

A2: The primary side reactions include:

  • O-acylation: The hydroxyl group of 2-hydroxypyridine can be acylated by benzoyl chloride to form 2-benzoyloxypyridine.

  • Di-acylation: The pyridine ring can be acylated at multiple positions.

  • Formation of regioisomers: Besides the desired 3-benzoyl-2-hydroxypyridine, the 5-benzoyl-2-hydroxypyridine isomer can also be formed.

Q3: How can I confirm the successful synthesis of 3-benzoyl-2-hydroxypyridine?

A3: The product can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Q4: What are the safety precautions to consider during this synthesis?

A4: It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Benzoyl chloride is corrosive and lachrymatory. Lewis acids like aluminum chloride are water-sensitive and can react violently with moisture.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Inactive catalyst due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Use anhydrous solvents and freshly opened or purified Lewis acid. 2. Optimize the reaction temperature and monitor the reaction progress using TLC. 3. Ensure the purity of 2-hydroxypyridine and benzoyl chloride.
Formation of a significant amount of O-acylated byproduct The hydroxyl group is more nucleophilic than the carbon atoms of the pyridine ring under the reaction conditions.1. Use a stronger Lewis acid to promote C-acylation. 2. Lower the reaction temperature to favor the thermodynamically more stable C-acylated product. 3. Protect the hydroxyl group before acylation, followed by deprotection.
Formation of the 5-benzoyl regioisomer The electronic and steric effects might not strongly favor substitution at the 3-position under the chosen conditions.1. Screen different Lewis acids and solvents to alter the regioselectivity. 2. Modify the reaction temperature.
Difficulty in purifying the product 1. The product might be co-eluting with starting materials or byproducts during column chromatography. 2. The product might be unstable under the purification conditions.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider recrystallization as an alternative or additional purification step.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the hypothetical results of a study to optimize the Friedel-Crafts benzoylation of 2-hydroxypyridine.

Entry Lewis Acid Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃Dichloromethane0 to rt1245
2AlCl₃Nitrobenzenert1265
3FeCl₃Dichloromethanert1230
4ZnCl₂Dichloromethanert24<10
5AlCl₃Nitrobenzene50872
6AlCl₃Nitrobenzene80668 (with more byproducts)

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental outcomes.

Experimental Protocols

Synthesis of 3-Benzoyl-2-hydroxypyridine via Friedel-Crafts Acylation

Materials:

  • 2-Hydroxypyridine

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Nitrobenzene (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous nitrobenzene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred suspension.

  • In a separate flask, dissolve 2-hydroxypyridine (1.0 eq) in anhydrous nitrobenzene and add this solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-benzoyl-2-hydroxypyridine.

Visualizations

experimental_workflow start Start reagents 1. Mix AlCl3 and Nitrobenzene at 0°C start->reagents add_benzoyl_chloride 2. Add Benzoyl Chloride reagents->add_benzoyl_chloride add_hydroxypyridine 3. Add 2-Hydroxypyridine Solution add_benzoyl_chloride->add_hydroxypyridine reaction 4. React at 50°C add_hydroxypyridine->reaction quench 5. Quench with 1M HCl reaction->quench extraction 6. Dichloromethane Extraction quench->extraction wash 7. Wash with NaHCO3, Water, and Brine extraction->wash dry_concentrate 8. Dry and Concentrate wash->dry_concentrate purify 9. Column Chromatography dry_concentrate->purify product Pure 3-Benzoyl-2- hydroxypyridine purify->product

Caption: Experimental workflow for the synthesis of 3-benzoyl-2-hydroxypyridine.

troubleshooting_guide start Low Yield? check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents Yes side_products Significant Side Products? start->side_products No optimize_temp Optimize Temperature and Reaction Time check_reagents->optimize_temp optimize_temp->side_products o_acylation O-acylation? side_products->o_acylation Yes purification_issue Purification Difficulty? side_products->purification_issue No regioisomer Regioisomer? o_acylation->regioisomer No change_lewis_acid Change Lewis Acid or Lower Temperature o_acylation->change_lewis_acid Yes screen_conditions Screen Solvents and Catalysts regioisomer->screen_conditions Yes regioisomer->purification_issue No change_lewis_acid->purification_issue screen_conditions->purification_issue optimize_chromatography Optimize Chromatography Solvent System purification_issue->optimize_chromatography Yes success Successful Synthesis purification_issue->success No try_recrystallization Try Recrystallization optimize_chromatography->try_recrystallization try_recrystallization->success

Caption: Troubleshooting decision tree for 3-benzoyl-2-hydroxypyridine synthesis.

Technical Support Center: Purification of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (2-Hydroxypyridin-3-yl)(phenyl)methanone. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often a simpler and more cost-effective first-line approach, especially for removing minor impurities. For more complex mixtures or to achieve very high purity, column chromatography is recommended.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on methodologies for structurally similar compounds, suitable solvents for recrystallization include toluene, methanol, and dimethylformamide (DMF).[1][2] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. It is advisable to perform small-scale solvent screening to determine the optimal choice for your specific crude material.

Q3: My recrystallization attempt resulted in a low yield. What are the possible causes and solutions?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Premature crystallization: If the compound crystallizes too early, for instance in the funnel during a hot filtration step, this can lead to product loss. Ensure your filtration apparatus is pre-heated.

Q4: After recrystallization, the purity of my compound has not significantly improved. What should I do?

A4: If recrystallization does not yield a product of the desired purity, consider the following:

  • Perform a second recrystallization: Sometimes a single recrystallization is not sufficient to remove all impurities.

  • Switch to a different solvent system: The initial solvent may not be effective at separating the specific impurities present.

  • Employ column chromatography: This technique offers better separation capabilities for complex mixtures.

Q5: What stationary and mobile phases are recommended for column chromatography of this compound?

A5: For column chromatography, silica gel is a common and effective stationary phase for compounds of this polarity. A typical mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation (an Rf value of approximately 0.3-0.4 for the target compound is often ideal).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oily Product Instead of Crystals The compound may have a low melting point or be contaminated with impurities that depress the melting point.Try dissolving the oil in a small amount of a suitable solvent and adding a non-polar solvent to precipitate the solid. Alternatively, scratching the inside of the flask with a glass rod can sometimes induce crystallization. Seeding with a pure crystal, if available, can also be effective.
Colored Impurities Persist After Purification The impurities may have similar solubility properties to the target compound.Consider treating a solution of the crude product with activated charcoal before filtration and crystallization. If using column chromatography, ensure the chosen solvent system provides adequate separation.
Multiple Spots on TLC After Column Chromatography The column may have been overloaded, or the mobile phase may not be optimal for separation.Reduce the amount of crude material loaded onto the column. Perform a more thorough optimization of the mobile phase using TLC with various solvent ratios.
Product is Contaminated with Silica Gel Fine silica particles may have passed through the frit of the column.Dissolve the product in a suitable solvent and filter through a syringe filter or a plug of celite to remove the silica particles.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, methanol, ethanol, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the eluent that provides good separation of the target compound from impurities.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (slurry packing is often preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed sample to the top of the prepared column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of the compounds using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Repurify TroubleshootingLogic Start Purification Attempt Fails Issue Identify Issue Start->Issue Low_Yield Low Yield Issue->Low_Yield Yield Issue Low_Purity Low Purity Issue->Low_Purity Purity Issue Oily_Product Oily Product Issue->Oily_Product Physical Form Issue Solve_Low_Yield Check Solvent Volume Slow Cooling Rate Low_Yield->Solve_Low_Yield Solve_Low_Purity Change Solvent System Use Column Chromatography Low_Purity->Solve_Low_Purity Solve_Oily Induce Crystallization (Scratch/Seed) Oily_Product->Solve_Oily Re_evaluate Re-evaluate & Repurify Solve_Low_Yield->Re_evaluate Solve_Low_Purity->Re_evaluate Solve_Oily->Re_evaluate

References

Technical Support Center: (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of (2-Hydroxypyridin-3-yl)(phenyl)methanone, alongside troubleshooting for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (-20°C or -80°C) is advisable to minimize degradation.[1]

Q2: I observed a change in the color of my solid sample over time. What could be the cause?

A2: A color change in the solid material could indicate degradation. This compound contains a benzophenone moiety, which can be susceptible to photodegradation upon exposure to light.[2][3] It is also possible that oxidation is occurring. Ensure the compound is stored in a light-protected container (e.g., an amber vial) and under an inert atmosphere if possible.

Q3: My compound is in solution and I'm seeing inconsistent analytical results (e.g., in HPLC or NMR). What could be happening?

A3: this compound can exist in tautomeric equilibrium with its 2-pyridone form. The position of this equilibrium can be influenced by the solvent's polarity.[4][5] In non-polar solvents, the 2-hydroxypyridine form is favored, while polar solvents like water and alcohols favor the 2-pyridone form.[5] This tautomerism can lead to multiple or shifting peaks in analytical chromatograms and spectra. It is crucial to use a consistent solvent system for all analyses to ensure reproducibility.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the primary degradation pathways are likely to be:

  • Photodegradation: The benzophenone core is known to be susceptible to degradation upon exposure to UV light.[2][3]

  • Oxidation: The hydroxypyridine ring can be susceptible to oxidation.[6]

  • Hydrolysis: Under strongly acidic or basic conditions, hydrolysis of the ketone or degradation of the heterocyclic ring may occur.[7]

Q5: Is this compound compatible with all common laboratory solvents?

A5: While soluble in many common organic solvents, the choice of solvent can impact the tautomeric equilibrium as mentioned in A3. For long-term storage in solution, it is advisable to use aprotic solvents and to protect the solution from light and air. Some ketones can undergo slow degradation in the presence of certain reactive solvents, though this is less common with aryl ketones.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS Tautomerism between 2-hydroxypyridine and 2-pyridone forms.- Ensure consistent solvent composition for all samples and standards.- Consider that both tautomers may be present and may have different retention times.- Perform forced degradation studies to identify potential degradation products.
Loss of compound potency or activity over time Degradation of the compound.- Re-evaluate storage conditions. Ensure the compound is protected from light, moisture, and excessive heat.- For solutions, prepare them fresh before use.- Perform a purity analysis (e.g., by HPLC or NMR) to assess the integrity of the stock.
Inconsistent results in biological assays Tautomerism affecting receptor binding or cell permeability.- Be aware that the different tautomers may have different biological activities.- Control the solvent environment of the assay to favor one tautomer if possible and maintain consistency.
Precipitation of the compound from solution Poor solubility in the chosen solvent or change in temperature.- Confirm the solubility of the compound in the specific solvent and concentration.- If storing solutions at low temperatures, ensure the compound remains soluble at that temperature.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[8][9][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Data Presentation:

Stress Condition Time (hours) % this compound Remaining Number of Degradation Products
Control (No Stress)01000
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
Solid, 60°C24
Solution, 60°C24
Photostability24

Visualizations

Tautomerism 2-Hydroxypyridine_Form 2-Hydroxypyridine Form (Favored in non-polar solvents) 2-Pyridone_Form 2-Pyridone Form (Favored in polar solvents) 2-Hydroxypyridine_Form->2-Pyridone_Form Equilibrium

Caption: Tautomeric equilibrium of the 2-hydroxypyridine moiety.

DegradationPathway Light Light Parent_Compound This compound Oxidizing_Agents Oxidizing_Agents Heat_pH Heat / Extreme pH Degradation_Products Degradation Products (e.g., hydroxylated, ring-opened) Parent_Compound->Degradation_Products Degradation

Caption: Potential degradation pathways under various stress conditions.

References

Technical Support Center: (2-Hydroxypyridin-3-yl)(phenyl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes involve either a Fries rearrangement of a 2-pyridyl benzoate precursor or a direct Friedel-Crafts acylation of 2-hydroxypyridine. Both methods utilize a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the desired keto-phenolic product.[1][2][3][4]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Common impurities can be categorized as follows:

  • Isomeric Byproducts: The primary isomeric impurity is typically (4-Hydroxypyridin-5-yl)(phenyl)methanone, which arises from the competing para-acylation during the Fries rearrangement or Friedel-Crafts reaction.[1][4]

  • Unreacted Starting Materials: Residual 2-pyridyl benzoate (in the case of Fries rearrangement) or 2-hydroxypyridine and benzoyl chloride (in Friedel-Crafts acylation) may remain.

  • Hydrolysis Products: Incomplete reaction or exposure to moisture during workup can lead to the hydrolysis of the starting ester or the acylating agent, resulting in 2-hydroxypyridine and benzoic acid.[5]

  • Di-acylated Products: Under harsh reaction conditions, polysubstitution can occur, leading to the formation of di-benzoylated 2-hydroxypyridine.[6][7]

  • Solvent-Related Impurities: Depending on the solvent used, solvent-derived impurities may be present.

Q3: How can I control the formation of the undesired para-isomer?

A3: The ratio of ortho to para isomers in a Fries rearrangement is often temperature-dependent. Higher temperatures (above 160°C) generally favor the formation of the ortho-isomer, this compound.[4] Conversely, lower temperatures (below 60°C) tend to favor the para-isomer.[4] The choice of solvent can also influence the selectivity.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the product and impurities. A reversed-phase C18 column with a UV detector is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and byproducts.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and for identifying major impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Extend the reaction time.- Increase the reaction temperature (be mindful of isomer formation).- Ensure the Lewis acid catalyst is of high quality and used in sufficient molar excess.[2]
Hydrolysis of starting materials or product.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High Levels of Para-Isomer Impurity Reaction temperature is too low.- Increase the reaction temperature to favor the formation of the ortho-isomer.[4]
Presence of Unreacted Starting Materials Insufficient catalyst or reaction time.- Increase the molar ratio of the Lewis acid catalyst.- Prolong the reaction time and monitor by TLC or HPLC.
Formation of Di-acylated Byproducts Reaction conditions are too harsh.- Reduce the reaction temperature.- Use a milder Lewis acid or a smaller excess.[7]
Difficulty in Purifying the Product Co-elution of isomers or closely related impurities.- Optimize the HPLC method (e.g., change the mobile phase composition or gradient).- Consider preparative HPLC for challenging separations.[10][11][12][13][14]- Recrystallization from an appropriate solvent system may also be effective.

Quantitative Data Summary

The following table provides representative data on the potential impurity profile of a crude reaction mixture from a Fries rearrangement synthesis of this compound, as determined by HPLC analysis. Please note that these values are illustrative and can vary significantly based on the specific reaction conditions.

Compound Retention Time (min) Area (%)
2-Hydroxypyridine3.55
Benzoic Acid4.23
(4-Hydroxypyridin-5-yl)(phenyl)methanone (para-isomer)8.915
This compound (ortho-isomer) 10.1 75
2-Pyridyl Benzoate12.52

Experimental Protocols

General Protocol for Fries Rearrangement Synthesis
  • Preparation of Starting Material: Synthesize 2-pyridyl benzoate by reacting 2-hydroxypyridine with benzoyl chloride in the presence of a base like pyridine or triethylamine.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-pyridyl benzoate (1 equivalent).

  • Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in portions.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 160-170°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.

General Protocol for HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis and Impurity Formation Pathway

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Main Product cluster_impurities Common Impurities SM1 2-Hydroxypyridine SM3 2-Pyridyl Benzoate SM1->SM3 Cond2 Friedel-Crafts Acylation (AlCl3) SM1->Cond2 SM2 Benzoyl Chloride SM2->SM3 SM2->Cond2 Cond1 Fries Rearrangement (AlCl3, High Temp) SM3->Cond1 Product This compound Cond1->Product Imp1 (4-Hydroxypyridin-5-yl)(phenyl)methanone (para-isomer) Cond1->Imp1 Imp2 Unreacted Starting Materials Cond1->Imp2 Imp3 Hydrolysis Products (2-Hydroxypyridine, Benzoic Acid) Cond1->Imp3 Imp4 Di-acylated Product Cond1->Imp4 Cond2->Product Cond2->Imp1 Cond2->Imp2 Cond2->Imp3 Cond2->Imp4

Caption: Synthetic pathways and potential impurity formation.

Troubleshooting Logic Flow

G Start Problem Encountered LowYield Low Yield Start->LowYield HighPara High Para-Isomer Start->HighPara UnreactedSM Unreacted Starting Material Start->UnreactedSM Sol1 Increase Reaction Time/Temp Check Catalyst Quality LowYield->Sol1 Incomplete Reaction Sol2 Increase Reaction Temperature HighPara->Sol2 Low Temp Favors Para Sol3 Increase Catalyst Amount Extend Reaction Time UnreactedSM->Sol3 Insufficient Catalyst/Time

References

improving solubility of (2-Hydroxypyridin-3-yl)(phenyl)methanone for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (2-Hydroxypyridin-3-yl)(phenyl)methanone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic organic compound.[1] Based on its structure, which contains a phenyl group and a pyridine ring, it is expected to be poorly soluble in water.[2][3] The presence of a hydroxyl group and a nitrogen atom in the pyridine ring suggests that its solubility will be highly dependent on the pH of the solution.[4][5][6] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2]

Q2: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what should I do?

A2: This is a common issue for hydrophobic compounds.[7] While soluble in 100% DMSO, the compound crashes out when the percentage of the organic solvent decreases significantly upon dilution into an aqueous buffer. This indicates that the aqueous buffer cannot maintain the compound in solution at the desired final concentration.

To resolve this, you can:

  • Lower the final compound concentration in the assay.

  • Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, but be mindful of solvent toxicity to your biological system.[8][9][10]

  • Employ other solubilization techniques such as pH adjustment or the use of cyclodextrins.

Q3: What is the first and most straightforward method to try for improving the solubility of this compound?

A3: Given the presence of the weakly basic pyridine ring and the acidic hydroxyl group, pH adjustment is the most direct method to explore.[11][12] Systematically testing the compound's solubility in buffers of varying pH can reveal a range where the compound is ionized and thus more soluble. Basic conditions will deprotonate the hydroxyl group, while acidic conditions will protonate the pyridine nitrogen, both of which should increase aqueous solubility.

Q4: What are the limitations of using co-solvents like DMSO or ethanol in cell-based assays?

A4: While effective for dissolving poorly soluble compounds, co-solvents can introduce artifacts into biological assays.[9] High concentrations of DMSO or ethanol can be cytotoxic, induce stress responses, or interfere with enzyme activity.[10] It is crucial to determine the maximum tolerable solvent concentration for your specific assay and to include appropriate vehicle controls in all experiments.[9] Typically, DMSO concentrations are kept below 0.5% or 1% in cellular assays to minimize these effects.[7][8]

Q5: When should I consider more advanced techniques like cyclodextrins or nanosuspensions?

A5: These methods are excellent options when simpler techniques like pH adjustment or co-solvents are insufficient or incompatible with the experimental system.

  • Cyclodextrins are suitable when you need to increase the apparent solubility of a drug without using high concentrations of organic solvents.[13][14][15] They are particularly useful in formulations for in vivo studies.

  • Nanosuspensions are a powerful but more complex approach for compounds that are very poorly soluble in both aqueous and organic media.[16][17][18] This technique increases the surface area of the drug, leading to a higher dissolution rate.[19][20]

Troubleshooting Guide for Solubility Issues

If you are encountering solubility problems with this compound, follow this logical workflow to identify an appropriate solution.

G start Start: Compound precipitates in aqueous buffer stock_sol Is the compound fully dissolved in the stock solvent (e.g., DMSO)? start->stock_sol check_purity Does compound precipitate upon dilution into aqueous buffer? stock_sol->check_purity Yes new_solvent Prepare fresh stock or try an alternative solvent (e.g., Ethanol). stock_sol->new_solvent No lower_conc Try lowering the final assay concentration. check_purity->lower_conc Yes success Success: Proceed with experiment using the effective condition. check_purity->success No lower_conc_outcome Does it remain soluble? lower_conc->lower_conc_outcome lower_conc_outcome->success Yes ph_adjust Attempt pH Adjustment. Test solubility in buffers from pH 4 to 10. lower_conc_outcome->ph_adjust No ph_outcome Is solubility improved? ph_adjust->ph_outcome ph_outcome->success Yes cosolvent Increase co-solvent (e.g., DMSO) concentration in final buffer. (Caution: Check cell tolerance) ph_outcome->cosolvent No cosolvent_outcome Is solubility improved? cosolvent->cosolvent_outcome cosolvent_outcome->success Yes advanced Consider advanced methods: - Cyclodextrin Inclusion - Nanosuspension cosolvent_outcome->advanced No

Caption: Troubleshooting workflow for solubility issues.

Solubilization Strategies & Data

Co-Solvents

The addition of a water-miscible organic solvent in which the compound is highly soluble is a common strategy.[21][22][23]

Co-SolventTypical Max. Concentration (Cell-based Assays)AdvantagesDisadvantages
DMSO 0.1% - 1.0%[7][8]High solubilizing power for many compounds.Can be toxic to cells at >1%, may interfere with assay signal.[9][10]
Ethanol 0.1% - 1.0%Less toxic than DMSO for some cell lines.Can cause protein denaturation at higher concentrations.
Polyethylene Glycol (PEG 400) 0.5% - 2.0%Low toxicity.Lower solubilizing power than DMSO for highly hydrophobic compounds.
Propylene Glycol (PG) 0.5% - 2.0%Good safety profile.[23]May increase the viscosity of the medium.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[13][14][15][24]

G cluster_0 Before Complexation cluster_1 After Complexation cluster_2 drug Hydrophobic Drug (Poorly Soluble) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow Forms Inclusion Complex water Aqueous Solution complex Drug-CD Complex (Water Soluble) drug_inside Drug plus +

Caption: Mechanism of cyclodextrin inclusion complex formation.

Cyclodextrin DerivativeKey FeaturesPrimary Applications
β-Cyclodextrin (β-CD) Low aqueous solubility, potential for nephrotoxicity.Limited use in parenteral formulations.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, excellent safety profile.[14]Most commonly used for oral and parenteral formulations to improve solubility.[13]
Sulfobutyl Ether-β-CD (SBE-β-CD) High aqueous solubility, can improve solubility of ionizable drugs.Used in several FDA-approved parenteral drug products.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare Buffers : Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4.0 to 10.0 at 1.0 pH unit intervals.

  • Add Compound : Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate : Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Phases : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute : Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the quantifiable range of your analytical method.

  • Quantify : Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Plot Data : Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to identify the optimal pH for solubilization.

Protocol 2: Formulation with Co-solvents
  • Prepare Stock Solution : Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or vortexing may be required.

  • Determine Vehicle Tolerance : Before testing the compound, determine the highest concentration of DMSO your biological assay can tolerate without significant effects on the readouts (e.g., test 0.1%, 0.25%, 0.5%, and 1.0% DMSO). This will be your maximum allowable co-solvent concentration.

  • Prepare Working Solutions : Prepare intermediate dilutions of your compound stock solution in 100% DMSO.

  • Dose into Assay : Add a small volume of the appropriate intermediate dilution directly to your assay medium, ensuring the final DMSO concentration does not exceed the predetermined tolerance limit. Mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation.

  • Vehicle Control : Run a parallel experiment where you add the same volume of 100% DMSO (without the compound) to the assay medium. This serves as your vehicle control.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution : Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your aqueous assay buffer.

  • Add Compound : Add the solid this compound directly to the HP-β-CD solution.

  • Promote Complexation : Vortex or sonicate the mixture for 30-60 minutes. Gentle heating (e.g., to 40°C) can sometimes facilitate the formation of the inclusion complex.

  • Remove Undissolved Compound : After mixing, filter the solution through a 0.22 µm filter to remove any remaining undissolved compound.

  • Determine Concentration : Measure the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). This will be your new stock solution.

  • Assay and Control : Use this stock solution for your biological assays. Remember to include a vehicle control containing the same concentration of HP-β-CD in the assay buffer to account for any effects of the cyclodextrin itself.

References

Technical Support Center: Synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low or no yield of the desired product, with recovery of starting material.

  • Question: My reaction to synthesize this compound is not proceeding, and I am mostly recovering the 2-hydroxypyridine starting material. What could be the issue?

  • Answer: This issue often points to insufficient activation of the electrophile or deactivation of the pyridine ring.

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture. It is crucial to use a fresh, anhydrous Lewis acid for the reaction to proceed.

    • Catalyst Quenching: The pyridine nitrogen of 2-hydroxypyridine is basic and can form a complex with the Lewis acid catalyst. This deactivates the catalyst and the ring towards the desired electrophilic substitution.[1][2] Using a stoichiometric amount or even an excess of the Lewis acid is often necessary to overcome this.

    • Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Consider gradually increasing the reaction temperature while monitoring for product formation and decomposition.

Problem 2: Isolation of a major byproduct that is not the desired ketone.

  • Question: I have isolated a major product, but its spectral data (NMR, IR) is not consistent with this compound. What could this byproduct be?

  • Answer: The most likely byproduct is the N-acylated or O-acylated product.

    • N-Acylation: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The nitrogen of 2-pyridone can act as a nucleophile and attack the benzoyl chloride, leading to the formation of 1-benzoylpyridin-2(1H)-one. This is a common side reaction in the acylation of 2-hydroxypyridine derivatives.

    • O-Acylation: The hydroxyl group of 2-hydroxypyridine can be acylated to form 2-benzoyloxypyridine. This ester may be the final product if the conditions are not suitable for the subsequent Fries rearrangement to the desired C-acylated product.[3][4]

Problem 3: Formation of multiple isomers of the desired product.

  • Question: I have successfully synthesized the benzoylated hydroxypyridine, but I am getting a mixture of isomers that are difficult to separate. How can I improve the selectivity?

  • Answer: The formation of multiple isomers is likely due to the Fries rearrangement of an O-acylated intermediate. The Fries rearrangement can lead to both ortho and para acylated products.[3][5][6] In the case of 2-hydroxypyridine, this would correspond to the desired 3-benzoyl product (ortho to the hydroxyl group) and the 5-benzoyl isomer (para to the hydroxyl group).

    • Temperature Control: The regioselectivity of the Fries rearrangement is often temperature-dependent. Lower temperatures generally favor the para isomer, while higher temperatures favor the ortho isomer.[3] Careful optimization of the reaction temperature is crucial to maximize the yield of the desired 3-benzoyl isomer.

    • Solvent Effects: The choice of solvent can also influence the isomer ratio. Non-polar solvents may favor one isomer over the other. Experimenting with different solvents could improve the selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common synthetic route is the Friedel-Crafts acylation of 2-hydroxypyridine with benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][7]

Q2: Why is the Friedel-Crafts acylation of 2-hydroxypyridine challenging?

A2: The synthesis is challenging due to the presence of multiple reactive sites on the 2-hydroxypyridine molecule. The nitrogen atom, the oxygen atom of the hydroxyl group, and the carbon atoms of the pyridine ring can all potentially react, leading to a mixture of products.[8] The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone further complicates the reaction.

Q3: What are the key side reactions to be aware of?

A3: The main side reactions are N-acylation at the pyridine nitrogen, O-acylation at the hydroxyl group, and the formation of isomeric C-acylated products (e.g., 5-benzoyl-2-hydroxypyridine) via the Fries rearrangement of the O-acylated intermediate.[3][4]

Q4: How can I minimize the formation of the N-acylated byproduct?

A4: Optimizing the reaction conditions to favor C-acylation is key. This may involve using a stronger Lewis acid, a higher reaction temperature to promote the Fries rearrangement of any O-acylated intermediate, or using a protecting group strategy for the nitrogen if N-acylation is the predominant side reaction.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A5: Thin-layer chromatography (TLC) is useful for monitoring the progress of the reaction. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to distinguish between the different isomers. Infrared (IR) spectroscopy can help identify the carbonyl stretch of the ketone and distinguish it from the ester or amide carbonyl of the byproducts. Mass spectrometry (MS) will confirm the molecular weight of the product and byproducts.

Quantitative Data Summary

The regioselectivity of the Friedel-Crafts acylation/Fries rearrangement is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on temperature variations, which is a critical parameter.

Reaction TemperaturePredominant IsomerExpected Side ProductsRationale
Low Temperature5-benzoyl-2-hydroxypyridine (para)3-benzoyl-2-hydroxypyridine (ortho), 2-benzoyloxypyridineThe para product is often the thermodynamically more stable product and is favored at lower temperatures.[3]
High Temperature3-benzoyl-2-hydroxypyridine (ortho)5-benzoyl-2-hydroxypyridine (para), decomposition productsThe ortho product is often the kinetically favored product at higher temperatures.[3]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2-Hydroxypyridine

Objective: To synthesize this compound.

Materials:

  • 2-Hydroxypyridine

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Dichloromethane (for extraction)

  • Sodium sulfate (anhydrous, for drying)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous nitrobenzene at 0-5 °C, slowly add a solution of 2-hydroxypyridine (1 equivalent) in anhydrous nitrobenzene.

  • To this mixture, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., for preferential ortho acylation, the temperature might be elevated, while for para acylation, a lower temperature would be maintained) and stir for the required reaction time (monitor by TLC).

  • Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Reaction_Pathway 2-Hydroxypyridine 2-Hydroxypyridine N_Acylation N-Acylation Product 2-Hydroxypyridine->N_Acylation N-acylation O_Acylation O-Acylation Product (2-Benzoyloxypyridine) 2-Hydroxypyridine->O_Acylation O-acylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->N_Acylation Benzoyl_Chloride->O_Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->N_Acylation Lewis_Acid->O_Acylation Desired_Product This compound Fries_Rearrangement Fries Rearrangement O_Acylation->Fries_Rearrangement Fries_Rearrangement->Desired_Product ortho-migration Isomeric_Product 5-Benzoyl-2-hydroxypyridine Fries_Rearrangement->Isomeric_Product para-migration

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Reaction Start Low_Yield Low or No Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity and Amount Low_Yield->Check_Catalyst Yes Wrong_Product Wrong Product Isolated? Low_Yield->Wrong_Product No Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Increase_Temp->Wrong_Product Analyze_Byproduct Analyze Byproduct: N- or O-Acylation? Wrong_Product->Analyze_Byproduct Yes Isomer_Mixture Mixture of Isomers? Wrong_Product->Isomer_Mixture No Promote_Fries Optimize for Fries Rearrangement (Higher Temp) Analyze_Byproduct->Promote_Fries Promote_Fries->Isomer_Mixture Optimize_Temp_Solvent Optimize Temperature and Solvent for Selectivity Isomer_Mixture->Optimize_Temp_Solvent Yes Success Successful Synthesis Isomer_Mixture->Success No Optimize_Temp_Solvent->Success

Caption: Troubleshooting decision workflow.

References

Technical Support Center: Synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Core Synthesis Strategy: Fries Rearrangement of 2-Benzoyloxypyridine

A direct Friedel-Crafts acylation of 2-hydroxypyridine is generally unsuccessful due to the pyridine nitrogen acting as a Lewis base, which deactivates the ring towards electrophilic substitution. Therefore, the recommended synthetic approach is a two-step process:

  • Esterification: Reaction of 2-hydroxypyridine with benzoyl chloride to form 2-benzoyloxypyridine.

  • Fries Rearrangement: Intramolecular rearrangement of the benzoyl group from the oxygen atom to the carbon atom at the 3-position of the pyridine ring, catalyzed by a Lewis acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Fries rearrangement.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 2-Benzoyloxypyridine 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of Lewis acid. 3. Reaction temperature is too low.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored Lewis acid. 2. A stoichiometric amount or even an excess of the Lewis acid is often required as it complexes with both the starting material and the product.[1] 3. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC.
Formation of Multiple Products (Isomers) 1. The Fries rearrangement can yield both ortho (3-position) and para (5-position) substituted products.[2][3] 2. Reaction temperature influencing regioselectivity.1. Isolate the desired 3-substituted isomer using column chromatography. 2. To favor the ortho product (this compound), higher reaction temperatures are generally preferred. For the para isomer, lower temperatures are typically used.[2]
Low Yield of the Desired Product 1. Sub-optimal reaction conditions (temperature, time, solvent). 2. Decomposition of starting material or product under harsh conditions. 3. Inefficient work-up and purification.1. Systematically optimize the reaction parameters. Non-polar solvents may favor the ortho product.[2] 2. Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction to stop it at the optimal point. 3. Ensure complete quenching of the Lewis acid during work-up and use an appropriate chromatographic method for purification.
Difficulty in Product Purification 1. Co-elution of ortho and para isomers. 2. Presence of unreacted starting material and byproducts.1. Use a high-resolution column chromatography system. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients). 2. A preliminary purification step, such as recrystallization or an acid-base wash, might be beneficial before chromatography.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly perform a Friedel-Crafts acylation on 2-hydroxypyridine?

A1: The nitrogen atom in the pyridine ring is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the pyridine ring, making it resistant to electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.

Q2: What is the Fries rearrangement and why is it a suitable alternative?

A2: The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[3][4] In this case, 2-benzoyloxypyridine is rearranged to this compound. This method is advantageous because the initial esterification step protects the hydroxyl group and the subsequent intramolecular rearrangement bypasses the issue of catalyst deactivation by the pyridine nitrogen.

Q3: How can I control the formation of the ortho versus the para isomer during the Fries rearrangement?

A3: The regioselectivity of the Fries rearrangement is primarily influenced by the reaction temperature and the solvent. Higher temperatures generally favor the formation of the ortho isomer, which is the desired product in this synthesis.[2] The use of non-polar solvents can also promote ortho substitution.[2]

Q4: What are the most common Lewis acids used for the Fries rearrangement?

A4: A variety of Lewis acids can be used, with aluminum chloride (AlCl₃) being the most common. Other suitable Lewis acids include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[1] The choice of catalyst can influence the reaction conditions and the outcome.

Q5: What are the key safety precautions to take during this synthesis?

A5: Lewis acids like AlCl₃ are highly reactive and corrosive. They react violently with moisture. Therefore, all reactions should be carried out in oven-dried glassware under an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoyloxypyridine (Esterification)
  • Reagents and Materials:

    • 2-Hydroxypyridine

    • Benzoyl chloride

    • Pyridine (as a base and solvent)

    • Anhydrous diethyl ether

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxypyridine in an excess of dry pyridine.

    • Cool the mixture in an ice bath.

    • Slowly add benzoyl chloride dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid to neutralize the excess pyridine.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-benzoyloxypyridine.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Fries Rearrangement)
  • Reagents and Materials:

    • 2-Benzoyloxypyridine

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous nitrobenzene or other suitable high-boiling solvent

    • Magnetic stirrer and stirring bar

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Hydrochloric acid (concentrated)

    • Ice

  • Procedure:

    • In a round-bottom flask, add 2-benzoyloxypyridine and anhydrous nitrobenzene.

    • Carefully add anhydrous aluminum chloride in portions while stirring. An exothermic reaction may occur.

    • Heat the reaction mixture to the desired temperature (e.g., 120-160°C to favor the ortho product) and maintain it for several hours. Monitor the progress of the reaction by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Perform a steam distillation to remove the nitrobenzene solvent.

    • The remaining aqueous solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data

The following table summarizes typical reaction parameters that can be varied to optimize the yield and selectivity of the Fries rearrangement. Actual yields will depend on the specific laboratory conditions and scale of the reaction.

ParameterCondition A (Para-favoring)Condition B (Ortho-favoring)Expected Outcome
Lewis Acid AlCl₃ (1.5 equiv)AlCl₃ (1.5 equiv)Consistent results with 1.5 equivalents.[5]
Temperature 40-80 °C120-170 °CLower temperatures favor the para product, while higher temperatures favor the ortho product.[2][5]
Solvent Polar (e.g., Nitrobenzene)Non-polar (e.g., Monochlorobenzene)Non-polar solvents can favor the formation of the ortho product.[2]
Reaction Time 4-8 hours2-6 hoursHigher temperatures generally require shorter reaction times.
Typical Yield VariesVariesYields are highly dependent on the specific reaction conditions and purification efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow intermediate intermediate fries_start fries_start intermediate->fries_start

Fries_Rearrangement_Mechanism ester 2-Benzoyloxypyridine complex Formation of Lewis Acid-Ester Complex ester->complex + AlCl3 lewis_acid Lewis Acid (AlCl3) acylium Generation of Acylium Ion Intermediate complex->acylium attack Intramolecular Electrophilic Attack acylium->attack sigma_complex Formation of Sigma Complex attack->sigma_complex rearrangement Proton Transfer & Rearomatization sigma_complex->rearrangement product_complex Product-Lewis Acid Complex rearrangement->product_complex hydrolysis Hydrolysis product_complex->hydrolysis + H2O final_product This compound hydrolysis->final_product

Troubleshooting_Logic start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_catalyst Verify Catalyst Activity & Amount low_conversion->check_catalyst check_temp Increase Reaction Temperature low_conversion->check_temp check_byproducts Analyze for Byproducts/Decomposition high_conversion->check_byproducts optimize_purification Optimize Purification Protocol high_conversion->optimize_purification solution_catalyst Use Fresh Catalyst, Increase Stoichiometry check_catalyst->solution_catalyst solution_temp Incrementally Increase Temperature, Monitor Reaction check_temp->solution_temp solution_byproducts Decrease Temperature or Reaction Time check_byproducts->solution_byproducts solution_purification Adjust Chromatography Conditions optimize_purification->solution_purification

References

Technical Support Center: Characterization of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the characterization of (2-Hydroxypyridin-3-yl)(phenyl)methanone.

Frequently Asked Questions (FAQs)

What are the primary challenges in characterizing this compound?

The main challenges in characterizing this compound arise from its potential for tautomerism, the presence of multiple functional groups (hydroxyl, pyridine, and ketone) that can influence its spectroscopic and chromatographic behavior, and its potential for polymorphism, which can affect thermal analysis.

What are the expected tautomeric forms of this compound and how do they affect analysis?

This compound can exist in at least two tautomeric forms: the 2-hydroxypyridine form and the 2-pyridone form. The equilibrium between these forms can be influenced by the solvent, temperature, and pH.[1] This tautomerism can lead to the presence of multiple species in solution, resulting in complex NMR spectra, peak broadening, and potential issues with chromatographic separation. In the solid state, one tautomer may be favored.[2]

What are the typical spectroscopic features (NMR, IR, MS) I should expect?

  • NMR: The ¹H NMR spectrum may show broad peaks for the hydroxyl and amine protons due to tautomerism and hydrogen bonding. The aromatic region will show signals for the phenyl and pyridine rings, with coupling patterns that can be complex. The ¹³C NMR spectrum will show a carbonyl signal (C=O) and signals for the aromatic carbons. The chemical shifts will be influenced by the predominant tautomeric form.

  • IR: The IR spectrum is expected to show characteristic absorption bands for the O-H/N-H stretching (broad, in the region of 3400-2500 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic region (around 1600-1400 cm⁻¹). The position of the C=O and the nature of the O-H/N-H bands can provide clues about the dominant tautomer and hydrogen bonding.

  • MS: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.21 g/mol ).[3] The fragmentation pattern may involve the loss of CO, cleavage of the benzoyl group, and fragmentation of the pyridine ring.

Are there any specific safety precautions I should take when handling this compound?

As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For specific handling and toxicity information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Troubleshooting Guides

NMR Spectroscopy Issues

Problem: Complex or broad peaks in the ¹H NMR spectrum.

  • Possible Cause: Presence of tautomers, hydrogen bonding, or intermediate exchange rate on the NMR timescale.

  • Troubleshooting Steps:

    • Vary the temperature: Acquiring spectra at different temperatures can help to either sharpen the peaks (by moving into a fast or slow exchange regime) or to shift the equilibrium between tautomers.

    • Change the solvent: Using solvents of different polarity and hydrogen bonding capability (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) can shift the tautomeric equilibrium and affect hydrogen bonding, potentially simplifying the spectrum.[1][4][5]

    • Add D₂O: A D₂O exchange experiment can help to identify exchangeable protons (OH and NH), which will disappear from the spectrum.

Problem: Difficulty in assigning aromatic protons.

  • Possible Cause: Overlapping signals and complex coupling patterns.

  • Troubleshooting Steps:

    • Use 2D NMR techniques: COSY (Correlation Spectroscopy) will help to identify coupled protons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can help to identify protons that are close in space.

    • Use higher field strength: A higher magnetic field strength will increase the dispersion of the signals, potentially resolving overlapping multiplets.

    • Compare with similar compounds: Data from structurally related compounds can provide guidance on expected chemical shifts and coupling constants.

Mass Spectrometry Issues

Problem: Low intensity or absence of the molecular ion peak.

  • Possible Cause: In-source fragmentation or thermal instability.

  • Troubleshooting Steps:

    • Use a softer ionization technique: If using Electron Ionization (EI), which is a high-energy technique, consider using a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • Optimize ion source conditions: Lowering the source temperature or the ionization energy can reduce in-source fragmentation.

Problem: Complex fragmentation pattern.

  • Possible Cause: Multiple fragmentation pathways due to the presence of several functional groups.

  • Troubleshooting Steps:

    • Perform tandem MS (MS/MS): This will allow you to isolate the molecular ion (or a fragment ion) and then induce further fragmentation to elucidate the fragmentation pathways.

    • High-resolution MS (HRMS): This will provide accurate mass measurements of the fragment ions, allowing for the determination of their elemental composition.

HPLC Analysis Issues

Problem: Poor peak shape or peak splitting.

  • Possible Cause: Presence of tautomers that are separating on the column, or interaction of the hydroxyl group with the stationary phase.

  • Troubleshooting Steps:

    • Modify the mobile phase: Adjusting the pH of the mobile phase can suppress the ionization of the hydroxyl group and shift the tautomeric equilibrium, potentially leading to a single sharp peak. Adding a chelating agent like EDTA in small amounts might help if metal contamination in the system is causing issues.

    • Change the column: A different stationary phase (e.g., a different type of C18 or a phenyl-hexyl column) may provide better peak shape.

    • Adjust the temperature: Running the separation at a higher temperature can sometimes improve peak shape by increasing the rate of interconversion between tautomers.

Problem: Inconsistent retention times.

  • Possible Cause: Unstable tautomeric equilibrium on the column or changes in the mobile phase composition.

  • Troubleshooting Steps:

    • Ensure proper mobile phase preparation and equilibration: Use a freshly prepared and well-degassed mobile phase. Ensure the column is fully equilibrated before each run.

    • Control the temperature: Use a column oven to maintain a consistent temperature.

    • Optimize the mobile phase pH: As mentioned above, a stable pH is crucial for reproducible results with this type of compound.

Thermal Analysis Issues

Problem: Complex thermal decomposition profile in TGA.

  • Possible Cause: Multiple decomposition steps or overlapping events.

  • Troubleshooting Steps:

    • Vary the heating rate: Using different heating rates can help to resolve overlapping decomposition events.

    • Use a hyphenated technique: TGA-MS or TGA-FTIR can identify the gases evolved during decomposition, providing insight into the decomposition mechanism.

Problem: Multiple thermal events in DSC.

  • Possible Cause: Presence of polymorphs, solvates, or tautomeric forms in the solid state.

  • Troubleshooting Steps:

    • Characterize the solid form: Use techniques like X-ray Powder Diffraction (XRPD) to identify the crystalline form.

    • Perform modulated DSC (MDSC): This can help to separate reversible events (like melting) from non-reversible events (like decomposition).

    • Analyze the sample history: The thermal history of the sample can influence its solid form. Consider analyzing samples with different crystallization histories.

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Tautomers

Tautomer Proton Predicted ¹H Chemical Shift (ppm) Carbon Predicted ¹³C Chemical Shift (ppm)
2-Hydroxypyridine OH9.0 - 14.0 (broad)C=O190 - 200
Aromatic H6.5 - 8.5C-O155 - 165
Aromatic C110 - 150
2-Pyridone NH10.0 - 15.0 (broad)C=O (amide)160 - 170
Aromatic H6.0 - 8.0C=O (ketone)190 - 200
Aromatic C100 - 145

Note: These are estimated ranges based on data for similar compounds and may vary depending on the solvent and other experimental conditions.

Table 2: Common Mass Fragmentation Patterns for Related Structures

Fragment (m/z) Possible Structure / Loss Significance
M-1Loss of H radicalCommon for aromatic compounds
M-28Loss of COIndicative of the carbonyl group
M-77Loss of phenyl radical (C₆H₅)Cleavage of the benzoyl group
105Benzoyl cation (C₆H₅CO⁺)Characteristic fragment of benzophenones
952-Hydroxypyridine radical cationFragmentation of the pyridine moiety

Table 3: Starting Parameters for HPLC Method Development

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Column Temperature 30 °C

Table 4: Expected Thermal Analysis Events

Technique Expected Event Approximate Temperature Range (°C) Notes
DSC Melting Endotherm150 - 250May be broad or show multiple peaks due to polymorphism or decomposition.
TGA Onset of Decomposition> 200The exact temperature will depend on the heating rate and atmosphere.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute further with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Initial Chromatographic Conditions: Use the starting parameters outlined in Table 3.

  • Method Optimization:

    • Peak Shape: If peak tailing or splitting is observed, adjust the pH of mobile phase A by using different buffers (e.g., phosphate or acetate buffer) in the range of pH 3-7.

    • Resolution: If co-elution with impurities is an issue, adjust the gradient slope or the initial and final percentages of mobile phase B.

    • Retention Time: To decrease the retention time, increase the initial percentage of mobile phase B or increase the gradient slope. To increase the retention time, decrease the initial percentage of mobile phase B or use a shallower gradient.

  • System Suitability: Once a suitable method is developed, perform system suitability tests to ensure the method is robust. This should include injections of a standard solution to check for reproducibility of retention time, peak area, tailing factor, and theoretical plates.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If broad peaks are observed, perform variable temperature (VT) NMR experiments at a lower and higher temperature (e.g., 253 K and 323 K) to observe changes in peak shape.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to identify exchangeable protons.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Protocol 3: Mass Spectrometry (MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent for the chosen ionization method (e.g., methanol or acetonitrile for ESI).

  • ESI-MS (for molecular weight confirmation):

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use a high-resolution mass spectrometer to obtain an accurate mass measurement of the molecular ion to confirm the elemental composition.

  • EI-MS (for fragmentation pattern):

    • Introduce the sample via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.

    • Acquire the mass spectrum at a standard ionization energy of 70 eV.

  • MS/MS (for structural elucidation):

    • Using an ESI or other soft ionization source, isolate the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer.

    • Induce fragmentation by collision-induced dissociation (CID).

    • Analyze the resulting fragment ions in the second mass analyzer to build a fragmentation pathway.

Protocol 4: Thermal Analysis (TGA/DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground sample into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes any expected thermal events (e.g., from room temperature to 300 °C).

    • Record the heat flow as a function of temperature to identify melting, crystallization, or other thermal transitions.

Visualizations

Caption: Tautomeric equilibrium of this compound.

Note: The user would need to replace the placeholder image URLs with actual images of the chemical structures for the DOT script to render correctly.

NMR_Troubleshooting start Complex/Broad NMR Spectrum q1 Change Solvent? start->q1 q2 Vary Temperature? q1->q2 No action1 Run in DMSO-d6 and CDCl3 q1->action1 Yes q3 Use 2D NMR? q2->q3 No action2 Acquire spectra at low and high temps q2->action2 Yes action3 Run COSY and HSQC/HMBC q3->action3 Yes result1 Simplified Spectrum action1->result1 result2 Sharpened Peaks action2->result2 result3 Successful Assignment action3->result3

Caption: Troubleshooting workflow for complex NMR spectra.

MS_Fragmentation M [M]+ (m/z 199) frag1 m/z 171 M->frag1 - CO frag2 m/z 122 M->frag2 - C6H5 frag3 m/z 105 M->frag3 - C5H4NO frag4 m/z 95 frag2->frag4 - HCN

Caption: Proposed mass spectrometry fragmentation pathway.

HPLC_Workflow start Start with Initial Conditions (Table 3) q1 Good Peak Shape? start->q1 q2 Adequate Resolution? q1->q2 Yes action1 Adjust Mobile Phase pH q1->action1 No q3 Acceptable Retention Time? q2->q3 Yes action2 Modify Gradient q2->action2 No action3 Adjust Initial %B q3->action3 No end Validated Method q3->end Yes action1->q1 action2->q2 action3->q3

Caption: HPLC method development workflow.

References

avoiding degradation of (2-Hydroxypyridin-3-yl)(phenyl)methanone during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2-Hydroxypyridin-3-yl)(phenyl)methanone (HPM). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid degradation of HPM during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, with CAS number 27039-12-9, is a heterocyclic compound.[1][2] It possesses a 2-hydroxypyridine ring linked to a phenyl ketone group. A key feature of 2-hydroxypyridine derivatives is their existence in tautomeric equilibrium with the corresponding pyridone form.[3] This equilibrium can be influenced by solvent and pH.

Q2: What are the primary degradation pathways for HPM?

The main degradation pathways for HPM are believed to be photodegradation, oxidation, and hydrolysis, particularly under inappropriate storage and experimental conditions. The ketone functional group makes it susceptible to light-induced degradation.[4][5] The hydroxypyridine ring can be prone to oxidation.

Q3: How should I properly store HPM to prevent degradation?

To ensure the stability of HPM, it is crucial to store it in a cool, dry, and well-ventilated area in a tightly sealed container.[6][7] Protect it from direct sunlight and sources of heat.[8] Avoid storage with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of HPM in experiments.

Issue 1: I am observing a change in the color or physical appearance of my HPM sample.
  • Possible Cause: This could indicate degradation of the compound, potentially due to oxidation or exposure to light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, dry, and sealed).

    • Minimize Light Exposure: Handle the compound in a well-lit area but avoid direct sunlight or strong artificial light for extended periods. Use amber vials or wrap containers in aluminum foil.

    • Inert Atmosphere: For long-term storage or sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading during the experiment.
  • Possible Cause: The experimental conditions (e.g., pH, solvent, temperature, light exposure) may be promoting the degradation of HPM.

  • Troubleshooting Steps:

    • pH Control: The tautomeric equilibrium of the 2-hydroxypyridine ring is pH-dependent. Buffer your reaction mixture to maintain a stable pH and avoid extremes of acidity or basicity.

    • Solvent Selection: The choice of solvent can influence the stability and tautomeric form of the compound. Evaluate the compatibility of your solvent with HPM. Aprotic solvents may be preferable in some cases.

    • Temperature Management: Avoid high temperatures unless required by the experimental protocol. If heating is necessary, conduct it for the shortest possible time.

    • Photostability: Run experiments under low-light conditions or use light-blocking covers for your reaction vessels. Photodegradation of ketones can occur through Norrish type reactions.[4][5][9]

Issue 3: I am seeing unexpected peaks in my analytical data (e.g., HPLC, LC-MS).
  • Possible Cause: These peaks could correspond to degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare a fresh solution of HPM from a properly stored stock and analyze it immediately to establish a baseline chromatogram.

    • Stress Studies: To identify potential degradation products, you can perform controlled stress studies on HPM (e.g., exposure to acid, base, peroxide, light, and heat) and analyze the resulting solutions.

    • Review Literature: Search for literature on the degradation of similar compounds (hydroxypyridines, benzophenones) to help identify potential degradation products.

Summary of Storage and Handling Recommendations

ConditionRecommendationRationale
Temperature Store in a cool place.[6]Prevents thermally induced degradation.
Light Keep in a dark place, protected from direct sunlight.[8]Minimizes photodegradation.[4][10]
Atmosphere Store in a tightly sealed container in a dry, well-ventilated area.[6][7]Prevents moisture absorption and oxidation.
pH Avoid contact with strong acids and strong bases.[8]Prevents acid/base-catalyzed hydrolysis or other reactions.
Additives Avoid strong oxidizing agents.[8]Prevents oxidation of the hydroxypyridine ring.

Experimental Protocols

Protocol 1: Standard Solution Preparation for Analysis

This protocol outlines the steps for preparing a standard solution of HPM for analytical purposes, minimizing degradation.

  • Materials:

    • This compound (HPM)

    • Class A volumetric flasks (amber glass recommended)

    • High-purity solvent (e.g., HPLC-grade acetonitrile or methanol)

    • Analytical balance

  • Procedure:

    • Allow the HPM container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of HPM accurately in a clean, dry weighing boat.

    • Transfer the weighed HPM to a volumetric flask.

    • Add a small amount of solvent to the flask and sonicate for a few minutes to dissolve the compound completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogeneous solution.

    • Analyze the solution as soon as possible after preparation. If short-term storage is necessary, keep the solution in a capped amber vial in a refrigerator.

Visualizations

Degradation_Pathways cluster_Degradation Potential Degradation Pathways HPM This compound Photodegradation Photodegradation (e.g., Norrish Type I/II) HPM->Photodegradation Light (UV/Vis) Oxidation Oxidation HPM->Oxidation Oxidizing Agents / Air Hydrolysis Hydrolysis HPM->Hydrolysis Acid / Base / Water Tautomerization Tautomerization (to Pyridone form) HPM->Tautomerization Solvent / pH

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Suspected Degradation (Inconsistent results, color change, etc.) Check_Storage Verify Storage Conditions (Cool, Dark, Dry, Sealed) Start->Check_Storage Storage_OK Storage Conditions OK? Check_Storage->Storage_OK Correct_Storage Action: Correct Storage & Re-test Storage_OK->Correct_Storage No Review_Protocol Review Experimental Protocol Storage_OK->Review_Protocol Yes Correct_Storage->Start End Problem Resolved / Understood Correct_Storage->End Protocol_Factors Evaluate: - pH - Solvent - Temperature - Light Exposure Review_Protocol->Protocol_Factors Analytical_Check Perform Analytical Check (Fresh sample vs. old/stressed) Review_Protocol->Analytical_Check Modify_Protocol Action: Modify Protocol (e.g., buffer, protect from light) & Re-test Protocol_Factors->Modify_Protocol Modify_Protocol->Start Modify_Protocol->End Identify_Degradants Identify Degradation Products (LC-MS, etc.) Analytical_Check->Identify_Degradants Identify_Degradants->End

References

Validation & Comparative

Comparative Analysis of the Biological Activity of (2-Hydroxypyridin-3-yl)(phenyl)methanone and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of (2-Hydroxypyridin-3-yl)(phenyl)methanone and structurally related pyridine and pyridinone derivatives. Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide focuses on the biological activities of its close analogs to provide a relevant comparative context. The primary activities explored are anticancer and antimicrobial effects, based on available in vitro data.

Introduction to this compound and its Analogs

This compound belongs to the 2-pyridone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The analogs discussed in this guide share the core pyridine or pyridinone structure and have been evaluated for their efficacy in preclinical studies.

Anticancer Activity: A Comparative Overview

Several pyridine and pyridinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The data presented below is for analogs of this compound.

Table 1: In Vitro Anticancer Activity of Pyridine and Pyridinone Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea Derivative 8b MCF-7 (Breast)5.0 ± 1.91DoxorubicinNot Specified
Pyridine-Urea Derivative 8e MCF-7 (Breast)3.93 ± 0.73DoxorubicinNot Specified
1,2,4-Triazole-Pyridine Hybrid TP6 B16F10 (Melanoma)41.12 - 61.11Not SpecifiedNot Specified
Thiazolo[4,5-b]pyridin-2-one 3g HaCat (Keratinocytes), Balb/c 3T3 (Fibroblasts)Moderate ActivityCiprofloxacinNot Specified
4-Hydroxy-2-pyridone Alkaloid 1 MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, PATU8988T4.35 - 9.72Not SpecifiedNot Specified

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The pyridine-urea derivatives 8b and 8e have shown potent anti-proliferative activity against the MCF-7 breast cancer cell line, with IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively.[1] The 1,2,4-triazole-pyridine hybrids, exemplified by TP6 , also demonstrated anticancer activity against murine melanoma cells.[3] Furthermore, a novel 4-hydroxy-2-pyridone alkaloid, compound 1 , exhibited significant cytotoxicity against a broad panel of ten cancer cell lines with IC50 values ranging from 4.35 to 9.72 µM.[4]

Antimicrobial Activity: A Comparative Overview

The pyridine and pyridinone scaffolds are also known for their antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values for several analogs against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Pyridine and Pyridinone Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazoline Derivative 22 E. faecalis32Not SpecifiedNot Specified
Pyrazoline Derivative 24 E. faecalis32Not SpecifiedNot Specified
Pyrazoline Derivative 22 B. subtilis64Not SpecifiedNot Specified
Pyrazoline Derivative 26 B. subtilis64Not SpecifiedNot Specified
Thiazolo[4,5-b]pyridin-2-one 3g P. aeruginosa, E. coli0.21 µMCiprofloxacinNot Specified
4-Hydroxy-2-pyridone Alkaloid 4 S. aureus, MRSA, B. subtilis, C. perfringens, R. solanacarum1.56 - 6.25 µMCiprofloxacinNot Specified

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Pyrazoline derivatives containing a pyridine moiety, such as compounds 22 and 24 , exhibited notable antibacterial activity against Enterococcus faecalis with MIC values of 32 µg/mL.[5] The thiazolo[4,5-b]pyridin-2-one derivative 3g showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[6] Additionally, the 4-hydroxy-2-pyridone alkaloid 4 displayed broad-spectrum antibacterial activity against several Gram-positive and Gram-negative bacteria with MIC values as low as 1.56 µM.[4]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the original research articles.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds and a reference antibiotic are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

cluster_workflow Workflow for In Vitro Anticancer Activity (MTT Assay) start Seed Cancer Cells in 96-well Plates treat Treat with Test Compounds and Controls start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to Allow Formazan Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow of the MTT assay for determining anticancer activity.

Logical Relationship of Antimicrobial Susceptibility Testing

cluster_mic Logic of Minimum Inhibitory Concentration (MIC) Determination compound Test Compound dilution Serial Dilution compound->dilution incubation Incubation dilution->incubation microbe Microorganism Inoculum microbe->dilution observation Observe for Growth Inhibition incubation->observation mic Determine MIC observation->mic

Caption: Logical steps to determine the Minimum Inhibitory Concentration.

Conclusion

References

A Comparative Efficacy Analysis of (2-Hydroxypyridin-3-yl)(phenyl)methanone and Structurally Related Compounds in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of (2-Hydroxypyridin-3-yl)(phenyl)methanone and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the performance of closely related compounds, offering insights into their anticancer and antimicrobial properties through a review of existing experimental data.

The core structure, a hydroxypyridine ring linked to a phenylmethanone moiety, is a recurring motif in medicinal chemistry, suggesting its potential for biological activity. This document synthesizes findings from various studies on analogous compounds to project the possible therapeutic utility of the target molecule.

Anticancer Efficacy of Structural Analogs

The hydroxypyridine and phenylmethanone scaffolds are present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines. The following sections and tables summarize the efficacy of these related molecules.

Hydroxypyridone and Thio-analogs

Compounds featuring a 3-hydroxy-4-pyridone core, and particularly their thio-analogs (3-hydroxy-4-thiopyridones), have demonstrated significant cytotoxic potential. The increased activity of the thio-derivatives is often attributed to their ability to chelate metal ions essential for the function of enzymes like histone deacetylases (HDACs), which are crucial targets in cancer therapy.[1]

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines bearing benzoyl or benzylhydroxy groups at the 5-position have shown potent anti-proliferative activities. The presence of a secondary alcohol in the linker appears to enhance efficacy compared to a ketone. Specific substitutions on the arylcarboxamide ring, such as a 2-methyl-3-halogen pattern, have been identified as important for maximizing this activity, with the proposed mechanism involving the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC).[2]

Pyrrole Derivatives with Benzoyl Moiety

A series of 3-benzoyl-4-phenyl-1H-pyrrole derivatives has been synthesized and evaluated for anticancer activity. Compounds with electron-donating groups on the 4-phenyl ring exhibited increased potency. Notably, some of these derivatives displayed strong cytotoxicity against a range of cancer cell lines with IC50 values in the low micromolar and even sub-micromolar range, while showing lower toxicity to non-cancerous cells.[3]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various structural analogs of this compound.

Compound Class/DerivativeCancer Cell Line(s)IC50 ValueReference
3-Hydroxy-4-thiopyridones HCT116, SW480~50 nM[1]
Thieno[2,3-b]pyridine Analog (7h) HCT116, MDA-MB-23125-50 nM[2]
Thieno[2,3-b]pyridine Analog (7i) HCT116, MDA-MB-23125-50 nM[2]
3-Benzoyl-1H-pyrrole (cpd 21) HepG2, DU145, CT-260.5 - 0.9 µM[3]
3-Benzoyl-1H-pyrrole (cpd 19) MGC 80-3, HCT-1161.0 - 1.7 µM[3]
3-Benzoyl-1H-pyrrole (cpd 15) A5493.6 µM[3]

Antimicrobial Efficacy of Structural Analogs

The pyridine and methanone frameworks are also integral to various compounds with demonstrated antibacterial and antifungal properties.

Thiazolineone and Indolone Derivatives

2-Arylimino-3-pyridin-thiazolineone derivatives have shown notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[4] Similarly, 3-alkylidene-2-indolone derivatives have exhibited potent antibacterial effects against Gram-positive strains, with MIC values as low as 0.5 µg/mL.[5]

Benzoylurea Derivatives

Novel benzoylurea compounds incorporating a pyrimidine moiety have been synthesized and tested for their antimicrobial activities. Certain derivatives displayed significant antifungal efficacy against plant pathogens like Rhizoctonia solani.[6]

Comparative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) or effective concentration (EC50) for various structural analogs against selected microbial strains.

Compound Class/DerivativeMicrobial Strain(s)MIC/EC50 ValueReference
3-Alkylidene-2-indolone (10f, 10g, 10h) S. aureus ATCC 6538, 4220; MRSA ATCC 433000.5 µg/mL[5]
Benzoylurea-pyrimidine (4l) Rhizoctonia solani5.21 µg/mL (EC50)[6]
Benzoylurea-pyrimidine (4j) Rhizoctonia solani6.72 µg/mL (EC50)[6]
2-Arylimino-3-pyridin-thiazolineone (2r) S. epidermidis, MRSAPotent inhibition (qualitative)[4]
Pyrrolidine-2,5-dione analog (8) Various bacteria and fungi16 - 256 µg/mL[7]

Experimental Protocols

The efficacy data presented in this guide were primarily obtained through the following standard methodologies.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution for MIC Determination A Prepare Serial Dilutions of Test Compound B Inoculate with Microbial Suspension A->B C Incubate Plate B->C D Observe for Growth C->D E Determine MIC D->E

Workflow for MIC determination via broth microdilution.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms for this compound are unknown, the activities of its analogs suggest potential interactions with key cellular signaling pathways implicated in cancer.

Many kinase inhibitors and cytotoxic agents target pathways that are commonly dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates a simplified overview of such interconnected pathways.

Cancer_Signaling_Pathways cluster_pathways Potential Anticancer Signaling Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis HDAC HDAC Gene_Expression Altered Gene Expression HDAC->Gene_Expression

Key signaling pathways often targeted in cancer therapy.

Potential Mechanisms:

  • Kinase Inhibition: The pyridine core is a common feature in many kinase inhibitors. Analogs could potentially target kinases in the PI3K/Akt/mTOR or MAPK/ERK pathways, which are central regulators of cell growth and proliferation.

  • HDAC Inhibition: The structural similarity to hydroxypyridones suggests a potential for inhibiting histone deacetylases, leading to changes in gene expression that can induce apoptosis or cell cycle arrest.[1]

  • Induction of Apoptosis: Several related compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer agents.[3]

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The collective data on related hydroxypyridones, thienopyridines, and benzoyl-pyrroles indicate that this chemical scaffold is a promising starting point for the development of novel anticancer and antimicrobial drugs. The potent, often nanomolar, activities of some analogs underscore the potential of this compound class. Further synthesis and rigorous biological evaluation of this compound and its derivatives are warranted to elucidate their specific mechanisms of action and therapeutic potential.

References

Unraveling the Structure-Activity Relationship of (2-Hydroxypyridin-3-yl)(phenyl)methanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of (2-Hydroxypyridin-3-yl)(phenyl)methanone analogs reveals key structural determinants for their biological activity. While comprehensive SAR studies on this specific scaffold are limited, analysis of closely related compounds provides significant insights into the pharmacophoric requirements for anticancer and kinase inhibitory activities. This guide synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals.

The this compound core, a derivative of the versatile 2-pyridone structure, has emerged as a promising scaffold in medicinal chemistry. The inherent hydrogen bond donor and acceptor capabilities of the 2-pyridone moiety contribute to its potential for interacting with various biological targets.[1] This guide delves into the structural modifications of this core and their impact on biological outcomes, drawing from studies on analogous compounds to elucidate the SAR.

Comparative Analysis of Biological Activity

Systematic modifications of the phenyl and pyridinone rings of related scaffolds have demonstrated significant effects on their antiproliferative and enzyme inhibitory activities. The following tables summarize the quantitative data from these studies, offering a comparative look at the performance of different analogs.

Anticancer Activity of Thieno[2,3-b]pyridine Analogs with Benzoyl Moieties

A study on 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a scaffold bearing resemblance to the target molecule, revealed potent anti-proliferative activity. Shortening the linker to a one-atom tether (as in the benzoyl derivatives) did not negatively impact activity, with some compounds exhibiting IC50 concentrations in the nanomolar range.[2]

CompoundLinkerR1R2GI50 (µM) - HT29GI50 (µM) - U87-MG
5h Benzoyl2-Cl4-F0.200.22
5i Benzoyl2-Cl4-Cl0.120.13
5j Benzoyl2-Cl4-Br0.350.30
7h Benzylhydroxy2-Cl4-F>95% inhibition>95% inhibition
7i Benzylhydroxy2-Cl4-Cl>95% inhibition>95% inhibition
8g Benzylhydroxy3-Cl4-F>95% inhibition>95% inhibition
8h Benzylhydroxy3-Cl4-Cl>95% inhibition>95% inhibition
8i Benzylhydroxy3-Cl4-Br>95% inhibition>95% inhibition
8j Benzylhydroxy3-Cl4-I>95% inhibition>95% inhibition

Table 1: Anti-proliferative activity of 5-benzoyl and 5-benzylhydroxy thieno[2,3-b]pyridine analogs. [2] Data is presented as the concentration required for 50% growth inhibition (GI50) or as percentage of growth inhibition at a given concentration.

Kinase Inhibitory Activity of Related Pyridone Derivatives
CompoundTarget KinaseIC50 (nM)
Benzophenone 10b p38α14
Pyridinoyl benzimidazole 17b p38α21

Table 2: p38α MAP Kinase inhibitory activity of benzophenone and benzoylpyridine analogs. [4]

Key Structure-Activity Relationship Insights

Based on the analysis of related compounds, the following SAR principles can be inferred for the this compound scaffold:

  • Substitutions on the Phenyl Ring: Halogen substitutions on the phenyl ring, particularly chlorine and fluorine at the ortho and para positions, appear to be crucial for potent antiproliferative activity.[2]

  • The Role of the Carbonyl Linker: The ketone linker in the this compound scaffold provides a rigid connection between the two ring systems. Studies on related compounds with a one-atom tether suggest that this short linker is compatible with high potency.[2]

  • Modifications of the Pyridinone Ring: The 2-hydroxy- and 3-carbonyl groups are likely key interaction points with biological targets. The synthesis of phenyl-substituted 3-hydroxypyridin-2(1H)-ones has been explored for endonuclease inhibition, suggesting the importance of this core structure.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Synthesis of 5-Benzoyl Thieno[2,3-b]pyridine Analogs

A general procedure for the synthesis of 5-benzoyl thieno[2,3-b]pyridine analogs involves the reaction of a 5-bromo-thieno[2,3-b]pyridine intermediate with a substituted phenylboronic acid under Suzuki coupling conditions, followed by oxidation of a linker to the benzoyl group.

In Vitro Anti-Proliferative Assay (GI50)

The anti-proliferative activity of the compounds is typically assessed using a sulforhodamine B (SRB) assay. Human cancer cell lines (e.g., HT29 colon carcinoma and U87-MG glioblastoma) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following incubation, cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability. The GI50 value, the concentration required to inhibit cell growth by 50%, is then calculated.

Kinase Inhibition Assay (p38α)

The inhibitory activity against p38α MAP kinase can be determined using a biochemical assay. This typically involves incubating the recombinant enzyme with the test compound and a substrate (e.g., myelin basic protein) in the presence of ATP. The extent of substrate phosphorylation is then quantified, often using a radioactive or fluorescence-based method, to determine the IC50 value of the inhibitor.

Visualizing the SAR Logic

To better understand the relationships between structural modifications and biological activity, a logical workflow can be visualized.

SAR_Workflow Logical Workflow for SAR Analysis cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Core (2-Hydroxypyridin-3-yl) (phenyl)methanone Core Mod_Phenyl Modification of Phenyl Ring (e.g., Halogenation) Core->Mod_Phenyl Mod_Pyridinone Modification of Pyridinone Ring (e.g., Substitution) Core->Mod_Pyridinone Anticancer Anticancer Activity (e.g., GI50 Assay) Mod_Phenyl->Anticancer Kinase Kinase Inhibition (e.g., p38α Assay) Mod_Phenyl->Kinase Mod_Pyridinone->Anticancer Mod_Pyridinone->Kinase Data Quantitative Data (IC50 / GI50 values) Anticancer->Data Kinase->Data SAR_Insights Structure-Activity Relationship Insights Data->SAR_Insights

References

comparative analysis of different synthetic routes for (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone, a key scaffold in medicinal chemistry, can be approached through several synthetic strategies. This guide provides a comparative analysis of potential synthetic routes, presenting experimental data where available and outlining detailed methodologies for the most plausible approaches. The objective is to offer a comprehensive resource for researchers to select the most suitable synthesis based on factors such as yield, reaction conditions, and availability of starting materials.

Key Synthetic Strategies

The preparation of this compound, also known as 3-benzoyl-2-pyridone, primarily revolves around the formation of the C3-acyl bond on the 2-pyridone core. The main strategies identified in the literature include multicomponent reactions, the Vilsmeier-Haack reaction, and rearrangement reactions. Direct Friedel-Crafts acylation of 2-hydroxypyridine is generally not effective due to the electron-rich nature of the ring and the potential for N- or O-acylation.

Data Summary of Synthetic Routes

Synthetic Route Key Starting Materials Reagents & Conditions Yield (%) Reaction Time Key Advantages Potential Challenges
Multicomponent Reaction Benzaldehyde, Ethyl Cyanoacetate, MalononitrilePiperidine, Ethanol, Reflux~70-85% (for analogous systems)4-6 hoursOne-pot synthesis, operational simplicity, good yields.Optimization may be required for specific substrates; purification of the final product.
Vilsmeier-Haack Reaction 2-HydroxypyridinePOCl₃, DMFModerate (yields not specified for this exact product)Not specifiedMild reaction conditions, good for electron-rich systems.The Vilsmeier reagent is a weaker electrophile; regioselectivity can be an issue; stoichiometric amounts of reagents are often needed.
Fries Rearrangement 2-Hydroxypyridine, Benzoyl Chloride1. Acylation (Pyridine, CH₂Cl₂); 2. Rearrangement (Lewis Acid, e.g., AlCl₃, high temperature)Variable, often moderate to lowSeveral hours to daysUtilizes readily available starting materials.Harsh reaction conditions; potential for low yields and side product formation; regioselectivity between ortho and para rearrangement.

Detailed Experimental Protocols

Route 1: Multicomponent Synthesis via Condensation

Experimental Protocol:

  • To a solution of benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol, add a catalytic amount of piperidine.

  • Add malononitrile (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol and diethyl ether.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.

Route 2: Vilsmeier-Haack Acylation

The Vilsmeier-Haack reaction offers a method for the acylation of electron-rich heterocyclic systems under relatively mild conditions compared to Friedel-Crafts reactions.[1][2][3][4]

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, place phosphorus oxychloride (POCl₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Slowly add a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product may precipitate or be extracted with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Route 3: Fries Rearrangement of 2-Benzoyloxypyridine

This classical rearrangement reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone. This two-step approach first requires the synthesis of the 2-benzoyloxypyridine precursor.

Experimental Protocol:

Step 1: Synthesis of 2-Benzoyloxypyridine

  • Dissolve 2-hydroxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine.

  • Cool the solution to 0 °C and slowly add benzoyl chloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-benzoyloxypyridine.

Step 2: Fries Rearrangement

  • To a flask containing anhydrous aluminum chloride (AlCl₃, 1.5-2.0 eq), add 2-benzoyloxypyridine (1.0 eq) at a temperature of 160-180 °C.

  • Heat the mixture for several hours.

  • Cool the reaction mixture and carefully add ice-cold dilute hydrochloric acid to decompose the aluminum complex.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Logical Workflow for Synthesis Route Selection

G cluster_0 Initial Considerations cluster_1 Route Evaluation cluster_2 Decision & Execution Start Define Synthesis Goal: This compound Assess_Priorities Assess Project Priorities: Yield, Cost, Time, Safety Start->Assess_Priorities MCR Multicomponent Reaction Assess_Priorities->MCR High Yield Simplicity VHR Vilsmeier-Haack Reaction Assess_Priorities->VHR Mild Conditions FR Fries Rearrangement Assess_Priorities->FR Low Cost Starting Materials Select_Route Select Optimal Route MCR->Select_Route VHR->Select_Route FR->Select_Route Execute_Synthesis Execute Synthesis & Purify Select_Route->Execute_Synthesis Analyze_Product Analyze Final Product Execute_Synthesis->Analyze_Product

Caption: Workflow for selecting a synthetic route for this compound.

Conclusion

The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and challenges. The multicomponent reaction appears to be a highly promising route due to its efficiency and operational simplicity, although it may require some optimization. The Vilsmeier-Haack reaction offers a milder alternative to classical acylations, which is advantageous for the sensitive 2-pyridone ring system. The Fries rearrangement , while conceptually straightforward, may suffer from harsh conditions and lower yields. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, available resources, and desired purity of the final compound. Further investigation and experimental validation are recommended to determine the most effective protocol for a given laboratory setting.

References

A Comparative Guide to the Biological Evaluation of (2-Hydroxypyridin-3-yl)(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The (2-hydroxypyridin-3-yl)(phenyl)methanone scaffold, a key structural motif in the broader class of hydroxypyridinones, has garnered significant attention from the medicinal chemistry community. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. Their mechanism of action often involves the chelation of metal ions in enzyme active sites, making them attractive candidates for drug development. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed protocols.

Comparative Biological Activity Data

The biological efficacy of this compound and related hydroxypyridone derivatives varies significantly with their substitution patterns. The following tables summarize the quantitative data from various studies, highlighting their potential as therapeutic agents.

Table 1: Anticancer and Cytotoxic Activity of Hydroxypyridone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity Metric (IC50)Reference
4-Hydroxy-2-pyridone AlkaloidsFuraprazone A (Compound 1)HCT116 (Colon)4.35 µM[1]
786-O (Kidney)6.73 µM[1]
A549 (Lung)9.72 µM[1]
2-(Hydroxyphenyl)quinolin-4-onesCompound 6hNCI-H522 (Lung)< 0.01 µM[2]
2PQ-5, 2PQ-6HL-60, HCT116, Hep3B0.03 - 0.11 µM[2]
Pyridyl ChalconesAnthracene-9-yl pyridyl-chalconeMDA468 (Breast)0.3 µM[3]
Trimethoxy-phenyl pyridyl-chalconeMDA468 (Breast)0.7 µM[3]
Bis(pyridyl)methanesDerivative 4g60 human tumor cell lines1 - 10 µM[4]

Table 2: Antimicrobial Activity of Hydroxypyridine and Pyridone Derivatives

Compound ClassSpecific DerivativeMicroorganismActivity Metric (MIC)Reference
4-Hydroxy-2-pyridone AlkaloidsApiosporamide (Compound 4)Staphylococcus aureus1.56 µM[1]
MRSA3.125 µM[1]
Bacillus subtilis6.25 µM[1]
Furaprazone A (Compound 1)S. aureus & MRSA12.5 µM[1]
Hydroxypyridone ThiazolidinesCompound 6bS. aureus, E. coli6.25 µg/mL[5]
C. albicans12.5 µg/mL[5]
[(2-hydroxypropyl)-n-oximino]pyridinesCompound IVaBacillus cereus, Sarcina luteaStronger than Cefalexin[6]
Salmonella typhimurium, E. coliStronger than Cefalexin[6]
Pyrazoline DerivativesCompounds 5, 19, 24S. aureus64 µg/mL[7]

Table 3: Enzyme Inhibitory Activity of this compound Analogues

Compound ClassSpecific DerivativeTarget EnzymeActivity Metric (IC50)Reference
Phenyl substituted 3-hydroxypyridin-2(1H)-onesCompound 16Influenza A Endonuclease11 nM[8]
Compound 18Influenza A Endonuclease23 nM[8]
Pyridyl ChalconesDichloro-phenyl pyridyl-chalconeM. tuberculosis H37Rv8.9 - 28 µM (IC90)[3]

Experimental Protocols

Detailed and reproducible methodologies are critical for the comparative evaluation of novel compounds. Below are protocols for key biological assays cited in the literature for hydroxypyridone derivatives.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Inoculum:

  • Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

  • A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[5]

  • The standardized inoculum is added to each well.

  • Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic like Ampicillin or Cefalexin is used as a reference.[5][6]

  • The plates are incubated at 37°C for 24 hours for bacteria and up to 7 days for fungi.[5]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Cytotoxicity Assay: CCK-8 Method

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cytotoxicity assays.

a. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HCT116, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

b. Treatment and Incubation:

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

c. Viability Measurement:

  • After incubation, 10 µL of CCK-8 solution is added to each well.

  • The plates are incubated for an additional 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[1]

Influenza Endonuclease Inhibition Assay: High-Throughput Fluorescence Assay

This assay measures the ability of compounds to inhibit the endonuclease activity of the influenza virus polymerase acidic (PA) protein.

a. Reagents and Enzyme:

  • Recombinant influenza PA endonuclease domain (PAN) is expressed and purified.

  • A fluorogenic substrate, such as a short, single-stranded DNA or RNA oligonucleotide with a fluorescent reporter and a quencher, is used.

b. Assay Procedure:

  • The assay is performed in a 96- or 384-well plate format.

  • The reaction mixture contains buffer, divalent metal ions (e.g., Mn²⁺ or Mg²⁺), the PAN enzyme, and the test compound at various concentrations.

  • The reaction is initiated by adding the fluorogenic substrate.

  • As the endonuclease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Fluorescence intensity is monitored over time using a plate reader.

  • The rate of reaction is calculated from the linear phase of the fluorescence curve.

  • The IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.[8][9]

Visualized Workflows and Mechanisms of Action

Diagrams created using DOT language provide a clear visual representation of complex biological processes and experimental designs.

General Workflow for Biological Evaluation of Novel Derivatives cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action (MoA) Studies cluster_3 Lead Optimization Synthesis Chemical Synthesis of This compound Derivatives Purification Purification & Structure Confirmation (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Determine MIC Purification->Antimicrobial Anticancer Cytotoxicity Assays (Cancer Cell Lines) Determine IC50 Purification->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Endonuclease) Determine IC50 Purification->Enzyme MoA_Antimicrobial Membrane Integrity, Biofilm Inhibition Antimicrobial->MoA_Antimicrobial MoA_Anticancer Tubulin Polymerization, Cell Cycle Analysis Anticancer->MoA_Anticancer MoA_Antiviral Enzyme Kinetics, Binding Mode Analysis Enzyme->MoA_Antiviral SAR Structure-Activity Relationship (SAR) Analysis MoA_Anticancer->SAR MoA_Antiviral->SAR MoA_Antimicrobial->SAR Toxicity In Vitro Toxicity (Normal Cell Lines) SAR->Toxicity

Caption: Workflow for the synthesis and biological screening of derivatives.

Many hydroxypyridinone derivatives function by chelating essential metal ions in the active sites of metalloenzymes. This is a key mechanism for their potent inhibition of the influenza A endonuclease, which requires two divalent metal ions (e.g., Mg²⁺ or Mn²⁺) for its catalytic activity.[8][9]

Mechanism of Influenza Endonuclease Inhibition cluster_enzyme Endonuclease Active Site cluster_inhibitor 3-Hydroxypyridin-2-one Inhibitor M1 M1 EnzymeResidues Key Amino Acid Residues Cleavage RNA Cleavage (Inhibited) M1->Cleavage Catalysis Blocked M2 M2 M2->Cleavage Catalysis Blocked Inhibitor Hydroxypyridinone Scaffold Inhibitor->M1 Chelates M1 Inhibitor->M2 Chelates M2 O_C2 O_C3 RNA Viral RNA Substrate RNA->M1 Binds to active site RNA->M2 Binds to active site

Caption: Inhibition via chelation of bimetallic center in enzyme active site.

For anticancer applications, identifying the specific cellular target is crucial. Some quinolin-4-one derivatives have been shown to act as antimitotic agents, interfering with microtubule dynamics, a mechanism similar to drugs like vincristine.[2]

Workflow for Evaluating Antimitotic Activity Start Potent Hit from Cytotoxicity Screen (e.g., Compound 6h) CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle G2M_Arrest Observation: G2/M Phase Arrest? CellCycle->G2M_Arrest TubulinAssay In Vitro Tubulin Polymerization Assay G2M_Arrest->TubulinAssay Yes IF Immunofluorescence Staining (α-tubulin) G2M_Arrest->IF Yes Result Result: Inhibition of Tubulin Polymerization TubulinAssay->Result Conclusion Conclusion: Compound is an Antimitotic Agent Result->Conclusion MicrotubuleDisrupt Observation: Disrupted Microtubule Network? IF->MicrotubuleDisrupt MicrotubuleDisrupt->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust analysis of pharmaceutical compounds is paramount to ensuring product quality, safety, and efficacy. This guide provides a comparative overview of potential analytical methods for the quantification and characterization of (2-Hydroxypyridin-3-yl)(phenyl)methanone. Due to the limited availability of specific validated methods for this compound in published literature, this document outlines common analytical techniques applicable to structurally similar compounds, such as benzoylpyridines and other hydroxypyridinyl ketones. Furthermore, it details the essential validation and cross-validation procedures as mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Overview of Potential Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the measurement (e.g., purity assessment, quantification in a complex matrix). The most common and applicable methods for a compound like this compound are High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

  • Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution of the compound is typically achieved by a gradient or isocratic flow of a solvent mixture, such as acetonitrile and water, often with a pH modifier like formic acid or a buffer.

  • Detection: A Photodiode Array (PDA) detector is commonly used, allowing for the monitoring of absorbance at multiple wavelengths and providing spectral information that can aid in peak identification and purity assessment.[8]

  • Advantages: High resolution, high sensitivity, and the ability to separate impurities and degradation products.

  • Disadvantages: Requires more complex instrumentation and skilled operators compared to UV-Vis spectroscopy.

1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and more rapid technique for the quantification of an analyte in a solution, provided it has a suitable chromophore. The phenyl and hydroxypyridine moieties in the target compound suggest it will absorb in the UV-Vis region.

  • Principle: This method is based on the measurement of the absorption of light by the analyte at a specific wavelength. The concentration is determined using the Beer-Lambert law. Ketones, such as the target compound, typically exhibit n→π* transitions in the 270-300 nm range.[9]

  • Advantages: Simple, cost-effective, and rapid.

  • Disadvantages: Less specific than HPLC, as other components in the sample may absorb at the same wavelength. It is generally not suitable for the analysis of complex mixtures without prior separation.

1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with a separation technique like HPLC (LC-MS) to provide both separation and mass identification.

  • Principle: The analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern can provide structural information. For structurally related compounds, fragmentation often involves the loss of small molecules like CO or HCN.

  • Advantages: High specificity and sensitivity, and provides molecular weight and structural information.

  • Disadvantages: High cost of instrumentation and requires specialized expertise for data interpretation.

Analytical Method Validation

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation parameters are defined by the ICH guidelines (Q2(R1) and the more recent Q2(R2)).[1][2][3][4][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a general workflow for analytical method validation.

G Figure 1: General Workflow for Analytical Method Validation A Method Development B Define Validation Protocol (Parameters & Acceptance Criteria) A->B C Perform Validation Experiments B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Document Results in Validation Report D->J E->J F->J G->J H->J I->J K Method Implementation J->K

Figure 1: General Workflow for Analytical Method Validation

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results. This is crucial when a method is transferred to a different laboratory, when a new method is introduced to replace an existing one, or when data from different methods need to be compared within the same study.[5]

When is Cross-Validation Necessary?

  • Transfer of a validated method to a different laboratory.

  • Changes in the analytical methodology (e.g., switching from HPLC to UPLC).

  • Changes in the sample processing procedure.

  • Changes in the instrumentation or software.

The following decision tree illustrates when cross-validation should be considered.

G Figure 2: Decision Tree for Cross-Validation A Is there a change in the analytical procedure or laboratory? B No Change A->B No C Change Occurred A->C Yes H Continue with Validated Method B->H D Is the change significant? (e.g., new methodology, different lab) C->D E Minor Change (e.g., new instrument of same type) D->E No G Perform Cross-Validation D->G Yes F Partial Re-validation may be sufficient E->F

Figure 2: Decision Tree for Cross-Validation

Data Presentation: A Comparative Summary

The following tables provide a hypothetical comparison of the expected performance characteristics of the discussed analytical methods for a compound like this compound, based on data for structurally similar molecules and general validation principles.

Table 1: Comparison of Analytical Methods

FeatureHPLC-PDAUV-Vis SpectroscopyLC-MS
Specificity HighLow to MediumVery High
Sensitivity High (ng/mL range)Medium (µg/mL range)Very High (pg/mL range)
Quantitative YesYesYes
Qualitative Yes (retention time, UV spectrum)LimitedYes (molecular weight, fragmentation)
Complexity MediumLowHigh
Cost MediumLowHigh

Table 2: Typical Validation Parameters and Acceptance Criteria (based on ICH Guidelines)

ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
LOQ (RSD) ≤ 10%
Robustness No significant change in results with small variations in method parameters.

Experimental Protocols (Hypothetical)

The following are example protocols based on methods used for analogous compounds. These would require optimization and validation for this compound.

5.1. RP-HPLC-PDA Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at a wavelength determined by the UV spectrum of the compound (likely in the 250-350 nm range).

  • Injection Volume: 10 µL

  • Standard Preparation: A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to create a series of calibration standards.

5.2. UV-Vis Spectroscopic Method

  • Instrument: Double-beam UV-Vis Spectrophotometer

  • Solvent: A solvent in which the compound is stable and soluble (e.g., Methanol, Ethanol, or a suitable buffer).

  • Procedure:

    • Scan the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

5.3. LC-MS Method

  • LC System: As described for the HPLC-PDA method.

  • MS System: Electrospray Ionization (ESI) source, operated in positive or negative ion mode.

  • Ionization Mode: To be determined based on the compound's ability to be protonated or deprotonated.

  • MS Detection: Full scan mode to determine the molecular weight, and tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

References

comparing the spectroscopic data of (2-Hydroxypyridin-3-yl)(phenyl)methanone with literature values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparison of experimentally obtained spectroscopic data for (2-Hydroxypyridin-3-yl)(phenyl)methanone with established literature values. Due to the current unavailability of published spectroscopic data for this specific compound, this document presents a set of hypothetical, yet chemically reasonable, literature values derived from structurally analogous compounds. These serve as a benchmark for researchers to validate the identity and purity of their synthesized this compound.

Data Presentation

The following tables summarize the hypothetical literature values for the key spectroscopic techniques used in the characterization of this compound. Researchers can use the "Experimental Values" column to record their own findings for direct comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Frequency: 400 MHz

Proton Assignment Hypothetical Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-48.10 - 8.20ddJ = 7.5, 1.8
Pyridine H-57.25 - 7.35tJ = 7.5
Pyridine H-68.30 - 8.40ddJ = 7.5, 1.8
Phenyl H (ortho)7.75 - 7.85dJ = 7.6
Phenyl H (meta)7.45 - 7.55tJ = 7.6
Phenyl H (para)7.55 - 7.65tJ = 7.6
Pyridine OH12.0 - 13.0br s

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Frequency: 100 MHz

Carbon Assignment Hypothetical Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
Carbonyl C=O195.0 - 197.0
Pyridine C-2 (C-OH)160.0 - 162.0
Pyridine C-3120.0 - 122.0
Pyridine C-4140.0 - 142.0
Pyridine C-5118.0 - 120.0
Pyridine C-6148.0 - 150.0
Phenyl C (ipso)137.0 - 139.0
Phenyl C (ortho)128.0 - 130.0
Phenyl C (meta)129.0 - 131.0
Phenyl C (para)133.0 - 135.0

IR (Infrared) Spectroscopy Data

Functional Group Hypothetical Literature Absorption (cm⁻¹) Experimental Absorption (cm⁻¹)
O-H stretch (intramolecular H-bond)3200 - 2500 (broad)
C-H stretch (aromatic)3100 - 3000
C=O stretch (ketone)1640 - 1660
C=C and C=N stretch (aromatic)1600 - 1450

Mass Spectrometry (MS) Data

Ion Hypothetical Literature m/z Experimental m/z
[M]⁺ (Molecular Ion)199
[M-C₆H₅]⁺122
[C₆H₅CO]⁺105
[C₆H₅]⁺77

Experimental Protocols

To ensure reproducibility and accuracy, the following standard experimental protocols are recommended for acquiring the spectroscopic data of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Phase (KBr pellet): Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the compound (e.g., m/z 50-300).

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the experimental spectroscopic data of a synthesized compound with literature values to confirm its identity and purity.

G Workflow for Spectroscopic Data Comparison cluster_0 Experimental Analysis cluster_1 Literature Reference A Synthesized Compound (this compound) B Acquire Spectroscopic Data (NMR, IR, MS) A->B D Compare Experimental Data with Literature Values B->D C Literature Spectroscopic Data C->D E Data Match? D->E F Compound Identity and Purity Confirmed E->F Yes G Further Analysis or Purification Required E->G No

Benchmarking (2-Hydroxypyridin-3-yl)(phenyl)methanone Against Known Prolyl-4-Hydroxylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel compound (2-Hydroxypyridin-3-yl)(phenyl)methanone against a panel of established inhibitors of prolyl-4-hydroxylase (P4H). Prolyl-4-hydroxylases are a family of enzymes that play a critical role in collagen biosynthesis and cellular oxygen sensing through the hypoxia-inducible factor (HIF) pathway.[1][2][3] Their inhibition has therapeutic potential in a range of diseases, including fibrosis, anemia, and certain cancers.[2][4] This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new P4H inhibitors.

Introduction to this compound

This compound is a heterocyclic ketone with a structural resemblance to known pyridine-based inhibitors of metalloenzymes. While its specific biological activity is under investigation, its core structure, featuring a pyridine ring, suggests potential interactions with iron-dependent enzymes such as prolyl-4-hydroxylases. The presence of a hydroxyl group and a phenylmethanone moiety could contribute to its binding affinity and inhibitory capacity.

Comparative Inhibitor Data

The inhibitory potential of this compound was benchmarked against several well-characterized P4H inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values obtained from in vitro enzymatic assays.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compoundP4H1Data not availableData not availableTo be determined
Pyridine-2,4-dicarboxylateP4H-2Competitive with 2-oxoglutarate
Pyridine-2,5-dicarboxylateP4H-0.8Competitive with 2-oxoglutarate
N-oxalylglycineP4H-0.5 - 8Competitive with 2-oxoglutarate
3,4-Dihydroxybenzoate (DHB)P4H-5Competitive with 2-oxoglutarate and ascorbate
L-MimosineP4H120--
PyimDCCP4H12.6 ± 0.1--
PythiDCCP4H14.0 ± 0.20.39 ± 0.04Competitive with α-ketoglutarate
PyoxDCCP4H133 ± 8--

Note: CP4H1 is a specific isoform of collagen prolyl-4-hydroxylase. Data for known inhibitors were compiled from published literature.[1][5]

Experimental Protocols

The following protocols are standard methods for assessing the inhibitory activity of compounds against prolyl-4-hydroxylase.

In Vitro Prolyl-4-Hydroxylase Inhibition Assay (HPLC-based)

This assay directly measures the formation of hydroxyproline from a proline-containing substrate.

Materials:

  • Recombinant human prolyl-4-hydroxylase 1 (P4H1)

  • (Pro-Pro-Gly)10 peptide substrate

  • α-ketoglutarate

  • Ascorbate

  • Ferrous sulfate (FeSO4)

  • Catalase

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.8)

  • Test compound (this compound) and known inhibitors

  • Trichloroacetic acid (TCA) for reaction quenching

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, P4H1 enzyme, peptide substrate, ascorbate, catalase, DTT, and FeSO4.

  • Add the test compound or a known inhibitor at various concentrations.

  • Initiate the reaction by adding α-ketoglutarate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding TCA.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of hydroxyproline formed.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

High-Throughput Screening using Succinate-Glo™ Hydroxylase Assay

This luminescence-based assay measures the production of succinate, a co-product of the P4H reaction.[6][7][8]

Materials:

  • Recombinant human prolyl-4-hydroxylase 1 (C-P4H1)

  • Peptide substrate (e.g., GlyProProGlyOEt)

  • α-ketoglutarate

  • Ascorbate

  • Ferrous sulfate (FeSO4)

  • Catalase

  • HEPES buffer (pH 7.4)

  • Test compound and known inhibitors

  • Succinate-Glo™ Reagent

Procedure:

  • Incubate the C-P4H1 enzyme with the test compound or a known inhibitor for 30 minutes on ice.[6]

  • Add the peptide substrate, FeSO4, catalase, ascorbate, and α-ketoglutarate to initiate the reaction.[6]

  • Incubate at room temperature for 1 hour.[6]

  • Add the Succinate-Glo™ Reagent, which converts succinate into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • A decrease in luminescence indicates inhibition of the enzyme.

  • Determine the IC50 values from the dose-response curves.

Visualizing Key Pathways and Workflows

To better understand the context of P4H inhibition and the experimental process, the following diagrams are provided.

G Hypoxia-Inducible Factor (HIF) Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α P4H Prolyl-4-Hydroxylase (P4H) HIF-1α->P4H Hydroxylated HIF-1α Hydroxylated HIF-1α P4H->Hydroxylated HIF-1α Hydroxylation O2 O2 O2->P4H α-KG α-Ketoglutarate α-KG->P4H VHL von Hippel-Lindau (VHL) protein Hydroxylated HIF-1α->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF-1α_hypoxia->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Inhibitor (2-Hydroxypyridin-3-yl) (phenyl)methanone Inhibitor->P4H Inhibition

Caption: HIF signaling under normal and low oxygen conditions.

G Experimental Workflow for P4H Inhibition Assay start Start prepare_reagents Prepare Reaction Mixture (P4H, Substrate, Co-factors) start->prepare_reagents add_inhibitor Add Test Compound or Known Inhibitor prepare_reagents->add_inhibitor initiate_reaction Initiate Reaction (Add α-KG) add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (Add TCA) incubate->stop_reaction analyze Analyze Product Formation (HPLC or Luminescence) stop_reaction->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Caption: Workflow for determining P4H inhibitory activity.

G Logical Relationship of Competitive Inhibition Enzyme P4H Active Site Product Succinate + CO2 Enzyme->Product Catalyzes No_Reaction No Reaction Substrate α-Ketoglutarate Substrate->Enzyme Binds to Inhibitor (2-Hydroxypyridin-3-yl) (phenyl)methanone Inhibitor->Enzyme Competitively Binds to

Caption: Competitive inhibition at the P4H active site.

References

Reproducibility of Experiments Involving (2-Hydroxypyridin-3-yl)(phenyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of (2-Hydroxypyridin-3-yl)(phenyl)methanone, a molecule belonging to the versatile 2-pyridone class of compounds. We present available experimental data on its synthesis and biological activities, alongside comparable data for established therapeutic agents, to offer a framework for evaluating its potential and ensuring experimental consistency.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic strategies, with Friedel-Crafts acylation being a prominent method. However, direct acylation of 2-hydroxypyridine can be challenging due to the competing N-acylation and the electron-deficient nature of the pyridine ring. A plausible and reproducible synthetic route involves the protection of the hydroxyl group, followed by Friedel-Crafts acylation and subsequent deprotection.

Proposed Synthetic Protocol:

A potential synthetic pathway is outlined below. This protocol is based on established organic chemistry principles and analogous syntheses of related compounds.

Step 1: O-Alkylation of 2-Hydroxypyridine

To prevent N-acylation, the hydroxyl group of 2-hydroxypyridine is first protected, for example, as a methoxy ether.

  • Reaction: 2-Hydroxypyridine is reacted with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF).

  • Work-up: The reaction mixture is typically quenched with water, and the product, 2-methoxypyridine, is extracted with an organic solvent. Purification can be achieved by distillation or column chromatography.

Step 2: Friedel-Crafts Acylation of 2-Methoxypyridine

The resulting 2-methoxypyridine is then subjected to Friedel-Crafts acylation.

  • Reaction: 2-Methoxypyridine is reacted with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane or carbon disulfide). The reaction is typically performed at low temperatures to control selectivity.

  • Work-up: The reaction is quenched by careful addition of ice/water, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, (2-methoxypyridin-3-yl)(phenyl)methanone, is then purified, usually by column chromatography.

Step 3: Demethylation to Yield this compound

The final step involves the deprotection of the methoxy group to yield the desired product.

  • Reaction: The methoxy group can be cleaved using a variety of reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

  • Work-up: The reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis Workflow start Start: 2-Hydroxypyridine step1 Step 1: O-Alkylation (e.g., with CH3I, K2CO3) start->step1 intermediate1 Intermediate: 2-Methoxypyridine step1->intermediate1 step2 Step 2: Friedel-Crafts Acylation (Benzoyl Chloride, AlCl3) intermediate1->step2 intermediate2 Intermediate: (2-Methoxypyridin-3-yl)(phenyl)methanone step2->intermediate2 step3 Step 3: Demethylation (e.g., with BBr3) intermediate2->step3 end Final Product: This compound step3->end

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity: A Comparative Analysis

Derivatives of 2-pyridone have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. The activity of this compound can be benchmarked against standard therapeutic agents in these fields.

Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Antimicrobial Activity Data (Hypothetical)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound1632
Ciprofloxacin0.50.25

Note: The data for this compound is hypothetical and serves as an example for comparison. Actual experimental values would need to be determined.

Anticancer Activity

The cytotoxic effect of a compound on cancer cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a standard anticancer drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Comparative Anticancer Activity Data (Based on Structurally Similar Compounds)

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
2-Pyridone Derivative (Analog 1)8.512.3
2-Pyridone Derivative (Analog 2)15.221.7
Doxorubicin0.5 - 1.50.1 - 1.0

Note: The data for 2-pyridone derivatives are representative values for structurally related compounds and not specific to this compound. Actual experimental values would need to be determined.

Signaling Pathway Involvement: PIM-1 Kinase

Several 2-pyridone derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of the PIM-1 signaling pathway is a promising strategy in cancer therapy.

PIM-1 Kinase Signaling Pathway

G cluster_pathway PIM-1 Kinase Signaling Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation cMyc c-Myc (Transcription Factor) PIM1->cMyc Stabilization CellCycle Cell Cycle Progression (e.g., Cyclin D1) PIM1->CellCycle Promotion Apoptosis Inhibition of Apoptosis (e.g., phosphorylation of BAD) PIM1->Apoptosis Inhibition ProteinSynth Protein Synthesis (e.g., mTOR pathway) PIM1->ProteinSynth Activation cMyc->CellCycle Proliferation Proliferation CellCycle->Proliferation CellSurvival CellSurvival Apoptosis->CellSurvival CellGrowth CellGrowth ProteinSynth->CellGrowth

Caption: Simplified diagram of the PIM-1 kinase signaling pathway.

Conclusion

This guide provides a framework for the reproducible investigation of this compound. While a specific, detailed synthesis protocol and direct comparative biological data are not extensively available in the public domain, the provided information on related compounds and established methodologies offers a solid starting point for researchers. The potential of this compound class, particularly as PIM-1 kinase inhibitors, warrants further investigation. Adherence to detailed and standardized experimental protocols, as outlined here, is crucial for generating reliable and reproducible data, which is the cornerstone of advancing drug discovery and development.

Safety Operating Guide

Essential Guide to the Safe Disposal of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of (2-Hydroxypyridin-3-yl)(phenyl)methanone, a compound requiring careful management as hazardous waste. Adherence to these procedures is critical to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. Based on the hazardous nature of structurally similar pyridine and methanone compounds, the following precautions should be taken:

  • Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).

    • Body Protection: A fully buttoned laboratory coat is required.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Protocol

This compound and its containers must be treated as hazardous waste and disposed of through an approved waste disposal program.[1][2][3] Do not discharge down the drain or mix with general refuse.

  • Waste Segregation and Collection:

    • Collect waste this compound in its pure form or in solutions in a designated, compatible, and sealable waste container.[4]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]

    • Segregate chemical waste by compatibility, not alphabetically.[2]

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[2][5]

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[2]

    • Indicate the approximate quantity of the waste.[2]

    • Include the date of waste generation and the laboratory or area of origin.[2]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is under the direct supervision of laboratory personnel.[5][6]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[4][7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Complete any required hazardous waste disposal forms, providing accurate information about the waste composition.[2]

    • The primary method for the disposal of pyridine-based waste is typically high-temperature incineration.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7]

    • Carefully sweep up the absorbed material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS office.

    • Prevent entry into the affected area.

    • Provide details of the spill to emergency responders.

Summary of Hazard and Disposal Information

Parameter Information Source
Common Synonyms 2-benzoyl-3-hydroxypyridineN/A
Potential Hazards Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1]
Recommended PPE Chemical safety goggles, chemically resistant gloves, lab coat.[1]
Disposal Method Collection in a labeled hazardous waste container for disposal by a licensed facility, likely via incineration.[2][3][8]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal. Avoid dust generation.[4][7]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Designated Container A->C B Work in a Fume Hood B->C D Segregate from Incompatible Materials C->D E Label Container Correctly 'Hazardous Waste' D->E F Seal Container Tightly E->F G Store in a Secure Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Contractor G->H I Complete Disposal Paperwork H->I J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Hydroxypyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of (2-Hydroxypyridin-3-yl)(phenyl)methanone

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is critical to ensure personal safety when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile glovesLaboratory coatRecommended if dust is generated
Running reactions and transfers Chemical safety goggles or face shieldNitrile glovesLaboratory coatUse in a certified chemical fume hood
Work-up and purification Chemical safety goggles or face shieldNitrile glovesChemical-resistant apron over a laboratory coatUse in a certified chemical fume hood
Handling spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1][2][3]

  • Avoid inhalation of dust or vapors.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[4][5]

  • Wash hands thoroughly after handling.[1][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

In case of skin contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][4][6]

  • Remove contaminated clothing and shoes.[1][4]

  • Seek medical attention if irritation persists.

In case of eye contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4][6]

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.

In case of inhalation:

  • Move the person to fresh air.[4][5][6]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.[3][4][6]

  • Seek immediate medical attention.[5]

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

A Preparation (Weighing, Dissolving) B Reaction Setup & Execution A->B E Waste Disposal A->E F Decontamination A->F C Work-up & Purification B->C B->E B->F D Analysis C->D C->E C->F D->E D->F

Caption: Standard laboratory workflow for handling chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.